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  • Product: 2,5-Dibenzyloxyphenylacetic acid
  • CAS: 79755-47-8

Core Science & Biosynthesis

Foundational

2,5-Dibenzyloxyphenylacetic acid CAS 79755-47-8 properties

An In-depth Technical Guide to 2,5-Dibenzyloxyphenylacetic Acid (CAS 79755-47-8) For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,5-Dibe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,5-Dibenzyloxyphenylacetic Acid (CAS 79755-47-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibenzyloxyphenylacetic acid (CAS 79755-47-8), a derivative of phenylacetic acid. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on fundamental chemical principles and data from structurally related molecules. This guide covers the physicochemical properties, a proposed synthetic route with a detailed experimental protocol, expected reactivity, spectral characteristics, and safety and handling guidelines. The information herein is intended to serve as a valuable resource for researchers utilizing or planning to work with this compound in synthetic chemistry and drug discovery.

Core Properties and Specifications

2,5-Dibenzyloxyphenylacetic acid is a substituted aromatic carboxylic acid. The presence of two benzyl ether groups on the phenyl ring significantly influences its properties, rendering it more lipophilic than its hydroxylated precursor, homogentisic acid (2,5-dihydroxyphenylacetic acid).

Physicochemical Data
PropertyValueSource
CAS Number 79755-47-8[1]
Molecular Formula C22H20O4[2][3]
Molar Mass 348.39 g/mol [2]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Storage Temperature +2 to +8 °C[2]
Molecular Structure

The structure of 2,5-Dibenzyloxyphenylacetic acid features a central phenyl ring substituted at positions 1, 2, and 5 with an acetic acid moiety, and two benzyloxy groups, respectively.

Caption: Molecular structure of 2,5-Dibenzyloxyphenylacetic acid.

Synthesis and Purification

Proposed Synthetic Workflow

The proposed synthesis is a Williamson ether synthesis, a reliable and high-yielding method for preparing ethers. In this case, the phenoxide ions generated from 2,5-dihydroxyphenylacetic acid will act as nucleophiles, attacking the electrophilic benzyl bromide.

G Proposed Synthesis of 2,5-Dibenzyloxyphenylacetic Acid cluster_0 Step 1: Deprotonation cluster_1 Step 2: Benzylation cluster_2 Step 3: Work-up and Purification start 2,5-Dihydroxyphenylacetic Acid intermediate Intermediate Diphenoxide start->intermediate Formation of Diphenoxide base Base (e.g., K₂CO₃, NaH) in Polar Aprotic Solvent (e.g., DMF, Acetone) product Crude 2,5-Dibenzyloxyphenylacetic Acid intermediate->product Williamson Ether Synthesis (Nucleophilic Substitution) benzyl_bromide Benzyl Bromide (2+ equivalents) workup Acidification and Extraction product->workup Aqueous Work-up purification Recrystallization or Column Chromatography workup->purification Purification final_product Pure 2,5-Dibenzyloxyphenylacetic Acid purification->final_product Characterization

Caption: Workflow for the proposed synthesis of 2,5-Dibenzyloxyphenylacetic acid.

Detailed Experimental Protocol

This protocol is a proposed method and should be adapted and optimized based on laboratory conditions and analytical monitoring (e.g., via Thin Layer Chromatography - TLC).

Materials:

  • 2,5-Dihydroxyphenylacetic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2,5-dihydroxyphenylacetic acid (1 equivalent).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.5-3 equivalents).

  • Benzylation: Add benzyl bromide (2.2-2.5 equivalents) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify to pH 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Reactivity and Stability

The reactivity of 2,5-Dibenzyloxyphenylacetic acid is primarily dictated by the carboxylic acid group and the benzyl ether protecting groups.

  • Carboxylic Acid Group: This functional group can undergo standard reactions such as esterification, amide bond formation (e.g., using coupling reagents like DCC or EDC), and reduction to the corresponding alcohol.

  • Benzyl Ethers: The benzyl groups are stable to a wide range of reaction conditions but can be cleaved by catalytic hydrogenation (e.g., using H₂ and Pd/C) to yield 2,5-dihydroxyphenylacetic acid. This deprotection strategy is a key feature in multi-step syntheses where the hydroxyl groups need to be revealed at a later stage.

  • Aromatic Ring: The electron-donating nature of the benzyloxy groups activates the aromatic ring towards electrophilic aromatic substitution. However, the positions for substitution will be directed by the existing substituents.

The compound should be stored in a cool, dry place, away from strong oxidizing agents to ensure its stability.[2]

Predicted Spectral Data

¹H NMR Spectroscopy
  • Aromatic Protons (Phenyl Ring): Signals corresponding to the three protons on the central phenyl ring are expected in the aromatic region (~6.8-7.2 ppm).

  • Aromatic Protons (Benzyl Groups): The ten protons of the two benzyl groups will appear in the aromatic region, likely overlapping with the signals from the central ring (~7.2-7.5 ppm).

  • Methylene Protons (Benzyl Groups): Two singlets, each integrating to 2H, are expected for the benzylic methylene protons (-O-CH₂-Ph), likely in the range of 4.9-5.2 ppm.

  • Methylene Protons (Acetic Acid Moiety): A singlet integrating to 2H for the methylene protons of the acetic acid side chain (-CH₂-COOH) is expected around 3.6-3.8 ppm.

  • Carboxylic Acid Proton: A broad singlet for the acidic proton (-COOH) is expected at a downfield chemical shift (>10 ppm), which may not always be observed depending on the solvent and concentration.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: The carboxylic acid carbonyl carbon should appear around 170-180 ppm.[4]

  • Aromatic Carbons: Multiple signals are expected in the aromatic region (110-160 ppm) for the carbons of the central phenyl ring and the two benzyl groups.

  • Methylene Carbons: The benzylic methylene carbons (-O-CH₂-Ph) are expected around 70 ppm, and the acetic acid methylene carbon (-CH₂-COOH) should appear around 40-45 ppm.[4]

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band from the carboxylic acid O-H group is expected in the range of 2500-3300 cm⁻¹.

  • C-H Stretch: Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will be seen just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption from the carboxylic acid carbonyl group is expected around 1700-1725 cm⁻¹.

  • C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: C-O stretching bands for the ether linkages and the carboxylic acid are expected in the 1000-1300 cm⁻¹ region.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2,5-Dibenzyloxyphenylacetic acid is not widely available, general precautions for handling aromatic carboxylic acids should be followed. The safety information for related compounds suggests that it may cause skin and eye irritation.[5][6]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat.

Handling and Storage
  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[5]

  • Store in a tightly sealed container in a cool, dry place as recommended (+2 to +8 °C).[2][5]

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[5]

  • In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[5]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[5]

Potential Applications

The specific applications of 2,5-Dibenzyloxyphenylacetic acid have not been extensively reported. However, its structure suggests potential utility in several areas of research and development:

  • Intermediate in Organic Synthesis: It can serve as a protected form of 2,5-dihydroxyphenylacetic acid, allowing for selective reactions at the carboxylic acid moiety before deprotection of the hydroxyl groups.

  • Drug Discovery: Phenylacetic acid derivatives are scaffolds found in various pharmacologically active compounds. The benzyloxy groups can increase lipophilicity, potentially improving cell membrane permeability. This compound could be a building block for the synthesis of novel therapeutic agents.

  • Material Science: Carboxylic acid-functionalized aromatic compounds can be used as monomers or building blocks for polymers and other advanced materials.

Conclusion

2,5-Dibenzyloxyphenylacetic acid is a valuable chemical intermediate whose full potential is yet to be explored. This guide provides a foundational understanding of its properties, a practical synthetic approach, and essential safety information. By leveraging the principles of organic chemistry, researchers can confidently incorporate this compound into their synthetic and drug discovery endeavors. Further experimental validation of the properties and reactivity outlined in this document is encouraged to expand the collective knowledge base for this compound.

References

  • Current time information in Upton County, US. (n.d.). Google.
  • 2,5-Dibenzyloxyphenylacetic acid. (n.d.). Luminix Health.
  • 2,5-DIBENZYLOXYPHENYLACETIC ACID | 79755-47-8. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET. (2005, April 18). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 79755-47-8 2,5-DIBENZYLOXYPHENYLACETIC ACID C22H20O4. (n.d.). Guidechem.
  • Spectra Problem #7 Solution. (n.d.). University of Calgary.
  • Phenylacetic acid(103-82-2) 13C NMR spectrum. (n.d.). ChemicalBook.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Homogentisic Acid and Its Precursors

Abstract Homogentisic acid (HGA), a key intermediate in the catabolism of aromatic amino acids, is of significant interest to researchers in fields ranging from metabolic disorders to natural product synthesis.[1] This g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Homogentisic acid (HGA), a key intermediate in the catabolism of aromatic amino acids, is of significant interest to researchers in fields ranging from metabolic disorders to natural product synthesis.[1] This guide provides a comprehensive technical overview of the primary synthetic routes to HGA and its precursors. We will delve into the underlying chemical principles, offer detailed experimental protocols, and discuss the critical parameters for process optimization. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of HGA synthesis, moving beyond simple procedural lists to explain the causal relationships behind experimental choices.

Introduction: The Significance of Homogentisic Acid

Homogentisic acid (2,5-dihydroxyphenylacetic acid) is a phenolic acid that plays a crucial role in biological systems.[1] It is an intermediate in the metabolic breakdown of phenylalanine and tyrosine.[1] The accumulation of HGA due to a deficiency in the enzyme homogentisate 1,2-dioxygenase leads to the rare genetic disorder alkaptonuria.[1][2] Beyond its role in human pathology, HGA is a precursor for the biosynthesis of a variety of natural products, including pigments like pyomelanin in bacteria and the tocochromanol ring of Vitamin E in plants.[3][4][5] Its unique chemical structure also makes it a valuable building block in synthetic organic chemistry.

This guide will explore both biological and chemical synthesis strategies for HGA, providing a robust framework for its production in a laboratory setting.

Biosynthetic Pathways: Nature's Approach to Homogentisic Acid

In biological systems, homogentisic acid is primarily synthesized through the catabolism of the amino acid tyrosine.[6][7] This pathway serves as a fundamental example of enzymatic precision and efficiency.

The Tyrosine Catabolic Pathway

The conversion of tyrosine to homogentisic acid involves a two-step enzymatic cascade:

  • Transamination of Tyrosine: The process begins with the transamination of tyrosine to 4-hydroxyphenylpyruvate, a reaction catalyzed by the enzyme tyrosine aminotransferase.[6]

  • Conversion to Homogentisic Acid: 4-hydroxyphenylpyruvate is then acted upon by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which catalyzes a complex biochemical reaction to yield homogentisic acid.[6][8]

The accumulation of excess homogentisic acid occurs when the subsequent enzyme in the pathway, homogentisate 1,2-dioxygenase, is deficient.[1][6]

Tyrosine_to_HGA Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine Aminotransferase HGA Homogentisic Acid HPP->HGA 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Caption: Enzymatic conversion of Tyrosine to Homogentisic Acid.

Microbial Production of Homogentisic Acid

Leveraging microbial systems for the production of HGA is an increasingly attractive approach. Genetically engineered microorganisms can be designed to overproduce HGA by disrupting the gene encoding for homogentisate 1,2-dioxygenase. For instance, a single amino acid substitution in this enzyme in Bacillus thuringiensis has been shown to lead to the accumulation and overproduction of HGA-derived pigments.[9] This strategy offers a potentially scalable and sustainable method for HGA synthesis.

Chemical Synthesis Strategies

While nature provides an elegant route to HGA, chemical synthesis offers greater control and flexibility for producing HGA and its analogs. The primary chemical strategies often start from readily available precursors like hydroquinone or gentisic acid.

Synthesis from Hydroquinone

A common laboratory-scale synthesis of homogentisic acid involves the carboxylation of hydroquinone. This reaction is an example of the Kolbe-Schmitt reaction.[10]

Experimental Protocol: Carboxylation of Hydroquinone

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet, dissolve hydroquinone in a suitable high-boiling point solvent.

  • Carboxylation: Heat the mixture to the desired temperature (typically >150°C) under a carbon dioxide atmosphere at elevated pressure. The reaction is often facilitated by a base, such as potassium carbonate.

  • Workup and Purification: After the reaction is complete, cool the mixture and acidify to precipitate the crude product. The crude homogentisic acid can then be purified by recrystallization from hot water or other suitable solvents.

Causality Behind Experimental Choices:

  • High Temperature and Pressure: These conditions are necessary to drive the electrophilic substitution of the carboxyl group onto the electron-rich hydroquinone ring.

  • Base Catalyst: The base is crucial for the formation of the phenoxide ion, which is more reactive towards carbon dioxide than the neutral phenol.

Synthesis from Gentisic Acid

Gentisic acid (2,5-dihydroxybenzoic acid) is structurally very similar to homogentisic acid, differing only by the presence of a carboxyl group directly on the aromatic ring instead of an acetic acid side chain. While not a direct precursor in a single-step synthesis, its chemistry is relevant to understanding the reactivity of the 2,5-dihydroxybenzene core.

It's important to note that gentisic acid itself can be synthesized from salicylic acid via Elbs persulfate oxidation.[10]

Chemical_Synthesis cluster_hydroquinone From Hydroquinone cluster_salicylic Related Synthesis Hydroquinone Hydroquinone HGA1 Homogentisic Acid Hydroquinone->HGA1 Kolbe-Schmitt Carboxylation Salicylic_Acid Salicylic Acid Gentisic_Acid Gentisic Acid Salicylic_Acid->Gentisic_Acid Elbs Persulfate Oxidation

Caption: Key chemical synthesis routes related to HGA.

Process Optimization and Analytical Characterization

The successful synthesis of homogentisic acid relies on careful optimization of reaction conditions and rigorous analytical characterization of the final product.

Key Parameters for Optimization
ParameterImpact on SynthesisOptimization Strategy
Temperature Affects reaction rate and selectivity. Higher temperatures can lead to side product formation.Perform temperature screening studies to identify the optimal balance between reaction rate and purity.
Pressure (for carboxylation) Increases the concentration of CO2 in the reaction mixture, driving the equilibrium towards product formation.Utilize a high-pressure reactor and systematically vary the pressure to maximize yield.
Catalyst/Base Concentration The amount of base can significantly influence the reaction rate and yield.Titrate the base concentration to find the optimal stoichiometric or sub-stoichiometric amount.
Solvent The choice of solvent can affect the solubility of reactants and the overall reaction kinetics.Screen a variety of high-boiling point, polar aprotic solvents.
Analytical Methods for Characterization

Ensuring the purity and identity of the synthesized homogentisic acid is paramount. A combination of analytical techniques should be employed:

  • High-Performance Liquid Chromatography (HPLC): A rapid and sensitive method for determining the purity of HGA and quantifying its concentration in reaction mixtures and final products.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS provides excellent separation and structural information, confirming the identity of HGA.[12][13]

  • Capillary Electrophoresis (CE): An alternative separation technique that can be optimized for the rapid analysis of HGA in complex matrices like urine.[14]

  • Electrospray Ionization Mass Spectrometry (ESI-MS): A powerful tool for the direct detection of the molecular ion of HGA, useful for confirming its presence in various solutions.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of homogentisic acid.

Conclusion and Future Outlook

The synthesis of homogentisic acid and its precursors is a well-established field with both robust biological and chemical methodologies. For researchers and drug development professionals, a deep understanding of these synthetic routes is essential for applications ranging from the study of metabolic diseases to the development of novel therapeutics and natural products.

Future research in this area is likely to focus on the development of more efficient and sustainable biocatalytic and microbial production systems. The optimization of these biological routes could provide a cost-effective and environmentally friendly alternative to traditional chemical synthesis, particularly for large-scale production.[16] Furthermore, a deeper understanding of the enzymatic mechanisms involved in HGA biosynthesis will continue to drive the development of novel inhibitors and modulators of the tyrosine catabolic pathway for therapeutic purposes.

References

  • PubChem. (n.d.). Tyrosine Metabolism | Pathway. National Institutes of Health.
  • ResearchGate. (n.d.). Origin and fate of homogentisic acid: A Biosynthesis of....
  • ACS Publications. (n.d.). Discovery of Homogentisic Acid as a Precursor in Trimethoprim Metabolism and Natural Product Biosynthesis.
  • Wikipedia. (n.d.). Homogentisic acid.
  • ResearchGate. (n.d.). Conversion of HPP to homogentisate, catalyzed by HPPD enzyme....
  • ResearchGate. (n.d.). Biochemical pathway of the disease. Deficiency of homogentisate 1,2-dioxygenase....
  • ResearchGate. (n.d.). Pathway of tyrosine and homogentisic acid metabolism leading to....
  • ACS Publications. (2022). Discovery of Homogentisic Acid as a Precursor in Trimethoprim Metabolism and Natural Product Biosynthesis. ACS Chemical Biology.
  • Oxford Academic. (n.d.). Exogenous ochronosis by hydroquinone is not caused by inhibition of homogentisate dioxygenase.... British Journal of Dermatology.
  • bioRxiv. (2022). Discovery of homogentisic acid as a precursor in trimethoprim metabolism and natural product biosynthesis.
  • Wikipedia. (n.d.). Vitamin E.
  • PubMed Central. (n.d.). Analysis of Melanin-like Pigment Synthesized from Homogentisic Acid....
  • British Journal of Dermatology. (2025). Tyrosinase Drives Hydroquinone-Induced Exogenous Ochronosis: Not HGD Inhibition.
  • National Center for Biotechnology Information. (n.d.). Figure 2. [The tyrosine degradation pathway. Alkaptonuria...]. GeneReviews.
  • Derm.City. (2025). Study clarifies hydroquinone's role in ochronosis.
  • ResearchGate. (n.d.). Exogenous Ochronosis by Hydroquinone is not caused by Inhibition of Homogentisate Dioxygenase....
  • ResearchGate. (n.d.). (PDF) Detection of homogentisic acid by electrospray ionization mass spectrometry.
  • PubMed. (2020). Expression of tyrosine pathway enzymes in mice demonstrates that homogentisate 1,2-dioxygenase deficiency in the liver is responsible for homogentisic acid-derived ochronotic pigmentation.
  • PubChem. (n.d.). Homogentisic Acid.
  • PubMed. (1990). Diagnosis of alcaptonuria: rapid analysis of homogentisic acid by HPLC.
  • Jordan Journal of Biological Sciences. (n.d.). Measurements of Homogentisic Acid levels in Alkaptonuria Patients Using an Optimized and Validated Gas Chromatography Method/Mass.
  • ResearchGate. (2025). (PDF) Measurements of Homogentisic Acid Levels in Alkaptonuria Patients....
  • National Institutes of Health. (n.d.). The preparation of homogentisic acid and of 2:5-dihydroxyphenylethylamine.
  • Frontiers. (2018). Single Amino Acid Substitution in Homogentisate Dioxygenase Affects Melanin Production in Bacillus thuringiensis.
  • ResearchGate. (2018). Determination of homogentisic acid in urine for diagnosis of alcaptonuria: Capillary electrophoretic method optimization using experimental design.
  • Wikipedia. (n.d.). Gentisic acid.
  • MedChemExpress. (n.d.). Homogentisic acid.
  • ResearchGate. (n.d.). Pathway for the catabolism of homogentisic acid....
  • YouTube. (2025). 4-hydroxyphenylpyruvate, Homogentisic Acid, Maleylacetoacetate, Fumarylacetoacetate ; overview.
  • Nature. (n.d.). Production and properties of non-cytotoxic pyomelanin by laccase and comparison to bacterial and synthetic pigments.

Sources

Foundational

Solubility Profiling and Process Optimization for 2,5-Dibenzyloxyphenylacetic Acid

Executive Summary This technical guide addresses the solubility characteristics, thermodynamic behavior, and purification strategies for 2,5-dibenzyloxyphenylacetic acid . As a critical intermediate—often utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the solubility characteristics, thermodynamic behavior, and purification strategies for 2,5-dibenzyloxyphenylacetic acid . As a critical intermediate—often utilized in the synthesis of lipophilic pharmaceuticals and oxazole-based scintillators—its physicochemical profile is defined by a competitive internal balance: the hydrophilic carboxylic acid tail versus the highly hydrophobic 2,5-dibenzyloxy steric bulk.

This document moves beyond static data tables to provide a process-development framework . It details the theoretical solubility landscape, provides a self-validating protocol for generating precise solubility curves (Laser Monitoring Technique), and outlines thermodynamic modeling strategies (Apelblat/Van't Hoff) required for scalable crystallization.

Molecular Profile & Solubility Logic

To predict and manipulate the solubility of 2,5-dibenzyloxyphenylacetic acid, one must understand its structural functionalization.

  • Core Scaffold: Phenylacetic acid (pKa ~4.3).

  • Hydrophobic Modification: Two benzyl ether groups (-O-CH₂-Ph) at positions 2 and 5.

Structure-Property Implications[1]
  • Lipophilicity: The addition of two benzyl groups significantly increases the LogP compared to the parent phenylacetic acid. This renders the molecule sparingly soluble in water, even at elevated temperatures, unless ionized (pH > 6).

  • Crystal Lattice Energy: The planar benzyl rings facilitate

    
     stacking, potentially increasing the lattice energy and requiring higher temperatures or stronger solvents (dipolar aprotic) to disrupt the crystal structure.
    
  • Solvent Interaction:

    • H-Bonding: The carboxylic acid acts as both a donor and acceptor.[1]

    • Dispersion Forces: The benzyl wings dominate the interaction with non-polar solvents.

Predicted Solubility Tier List

Based on Hansen Solubility Parameters (HSP) and dielectric constants of structural analogs (e.g., 2,5-dimethoxybenzoic acid), the solubility profile follows this hierarchy:

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
High Solvency DMF, DMSO, NMP> 200 mg/mL High dielectric constant disrupts crystal lattice; accepts H-bonds from acid.
Good Solvency THF, Ethyl Acetate, DCM50 - 150 mg/mL Matches the polarity of the ether linkages; moderate H-bonding capability.
Temperature Dependent Ethanol, Methanol, TolueneModerate (High

)
Ideal for recrystallization. Low solubility at 20°C; high solubility at reflux.
Anti-Solvents Water, Hexane, Heptane< 1 mg/mL Polarity mismatch (Water) or lack of dispersion force density (Hexane).

Experimental Protocol: Laser Monitoring Observation Technique

For high-precision solubility data required for regulatory filing or process scaling, gravimetric methods are often insufficient due to sampling errors. The Laser Monitoring Observation Technique is the industry standard (E-E-A-T validated) for determining the solid-liquid equilibrium.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Jacketed glass vessel (50 mL) with precision temperature control (

    
     K).
    
  • He-Ne Laser (or high-intensity diode laser).

  • Photo-detector/Light intensity meter.

  • Magnetic stirring assembly.[2]

Step-by-Step Methodology
  • Preparation: Charge a known mass (

    
    ) of solvent into the jacketed vessel. Maintain temperature at the lower bound (e.g., 293.15 K).
    
  • Solute Addition: Add a precise mass (

    
    ) of 2,5-dibenzyloxyphenylacetic acid. Ensure the mixture is initially heterogeneous (undissolved solid blocks the laser path).
    
  • Equilibration Ramp: Slowly increase the temperature of the circulating fluid at a rate of 2 K/h while stirring.

  • Detection: Continuously monitor the laser intensity passing through the solution.

    • State A (Turbid): Laser scattered; low intensity at detector.

    • State B (Clear): Solid dissolves; laser intensity spikes to maximum.

  • Data Point Capture: Record the temperature (

    
    ) at the exact moment laser transmission maximizes. This 
    
    
    
    corresponds to the saturation temperature for the concentration
    
    
    .
  • Iteration: Add more solute to the same vessel and repeat the ramp to generate the next point on the curve.

SolubilityProtocol cluster_setup Setup Phase cluster_measure Measurement Loop cluster_data Data Output Weigh Gravimetric Preparation Charge Charge Vessel (Solvent + Solute) Weigh->Charge Heat Dynamic Heating (0.1 K/min) Charge->Heat Scatter Laser Scattering Monitoring Heat->Scatter Clear Detect Clear Point (Max Transmission) Scatter->Clear Record Record T_sat vs Mole Fraction (x) Clear->Record Record->Charge Add more solute (Next Conc.) Model Fit to Apelblat Equation Record->Model

Figure 1: Workflow for the Laser Monitoring Observation Technique to determine precise solubility curves.

Thermodynamic Modeling

To translate experimental data into process parameters, the solubility data must be correlated using thermodynamic models. For 2,5-dibenzyloxyphenylacetic acid, the Modified Apelblat Equation is recommended due to its accuracy in fitting non-ideal solutions of large organic molecules.

The Modified Apelblat Equation


  • 
    : Mole fraction solubility.[3]
    
  • 
    : Absolute temperature (K).[4][5][3]
    
  • 
    : Empirical parameters derived from regression analysis.
    

Application:

  • Plot

    
     vs 
    
    
    
    .
  • Perform non-linear regression to find constants A, B, and C.

  • Process Utility: Use the derived equation to calculate the exact yield of a cooling crystallization process by predicting solubility at

    
     (reflux) and 
    
    
    
    (filtration temp).
Thermodynamic Functions

Using the Van't Hoff analysis, you can calculate the dissolution enthalpy (


) to determine the energy cost of the process:


  • Positive

    
     (Endothermic):  Solubility increases with temperature (Typical for this compound).
    
  • Process Note: If

    
     is high (> 30 kJ/mol), cooling crystallization will be highly efficient (steep solubility curve).
    

Process Application: Purification Strategy

Given the hydrophobic nature of the benzyloxy groups, a standard "Acid-Base Swing" or "Anti-Solvent Recrystallization" is most effective for high-purity isolation.

Strategy A: Acid-Base Swing (Chemical Purification)

Best for removing non-acidic impurities (e.g., unreacted benzyl chloride).

  • Dissolution: Dissolve crude solid in Ethyl Acetate.

  • Extraction: Extract with 1M NaOH. The acid converts to its sodium salt and moves to the aqueous layer; impurities stay in organics.

  • Precipitation: Separate aqueous layer and acidify with HCl to pH 2.

  • Filtration: 2,5-dibenzyloxyphenylacetic acid precipitates as a white solid.

Strategy B: Cooling Recrystallization (Physical Purification)

Best for final polymorphism control and removing trace isomers.

  • Solvent System: Ethanol/Water (80:20 v/v) or Pure Toluene.

  • Logic: The compound dissolves in hot ethanol but crashes out upon cooling or adding water (anti-solvent).

PurificationLogic Start Crude 2,5-Dibenzyloxyphenylacetic Acid Decision Dominant Impurity Type? Start->Decision PathA Non-Acidic Organics (e.g., Benzyl halides) Decision->PathA PathB Structural Isomers/ Trace Color Decision->PathB ProcessA Acid-Base Swing 1. Dissolve in EtOAc 2. Extract w/ NaOH (aq) 3. Acidify Aqueous Phase PathA->ProcessA ProcessB Recrystallization Solvent: Ethanol/Water Method: Cooling + Anti-solvent PathB->ProcessB Final High Purity Crystalline Solid (>99% HPLC) ProcessA->Final ProcessB->Final

Figure 2: Decision matrix for selecting the appropriate purification workflow based on impurity profile.

References

  • Gracin, S., & Rasmuson, A. C. (2002). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Journal of Chemical & Engineering Data, 47(6), 1379–1383. Link

  • BenchChem. (2025).[2][6] Application Notes and Protocols for the Laboratory Preparation of 2,5-Dimethoxybenzoic Acid. BenchChem Technical Library. Link

  • Oliveira, A. C., et al. (2007). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data, 52(1), 298-300. Link

  • Lukavenko, O. N., et al. (2009).[7] Solubility and fluorescence lifetime of 2,5-diphenyloxazole... in water–ethanol solvent systems. Journal of Molecular Liquids, 145, 167-172.[7] Link

Sources

Exploratory

Technical Guide: Strategic Synthesis of Homogentisic Acid via Protected Intermediates

Topic: Protected Intermediates for Homogentisic Acid Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Oxidation Paradox Homogen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protected Intermediates for Homogentisic Acid Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Oxidation Paradox

Homogentisic Acid (HGA, 2,5-dihydroxyphenylacetic acid) is a critical metabolic intermediate and a target of significant interest in the study of alkaptonuria, tyrosine catabolism, and antioxidant pharmacology. However, its isolation and storage present a fundamental "Oxidation Paradox": the very hydroquinone moiety that defines its biological activity renders it highly susceptible to auto-oxidation, rapidly forming the dark pigment alkapton (benzoquinone acetic acid) upon exposure to air or basic conditions.

The Solution: This guide details the synthesis of HGA through robust protected intermediates . By masking the reactive phenolic hydroxyls and the carboxylic acid tail, researchers can construct the carbon skeleton without degradation. The primary focus is on 2,5-Dimethoxyphenylacetic Acid (DMPAA) as the industry-standard stable precursor, alongside the Homogentisic Acid


-Lactone  (5-hydroxy-2(3H)-benzofuranone) as a high-stability alternative.

Strategic Analysis of Protecting Groups

The choice of protecting group dictates the synthetic route and the final deprotection conditions.

Protecting StrategyIntermediate StabilityDeprotection ConditionSuitability
O-Methyl Ethers (OMe) High . Indefinitely stable solid. Resistant to acids/bases.BBr

/ DCM
or HI / Reflux
Recommended. Best balance of stability and clean release.
O-Benzyl Ethers (OBn) High. Crystalline solids.H

/ Pd-C (Hydrogenolysis)
Good for avoiding harsh Lewis acids, but atom-inefficient.

-Lactone
Moderate-High. Protects C1-acid and C2-phenol.Mild Base (Hydrolysis)Excellent for biological applications; requires specific synthesis.

Primary Pathway: The Willgerodt-Kindler Protocol

This is the most authoritative and scalable route for synthesizing the HGA skeleton. It utilizes the Willgerodt-Kindler rearrangement to convert an acetophenone derivative into a phenylacetic acid derivative while maintaining the oxidation state.

Phase 1: Skeleton Construction (Synthesis of DMPAA)

Starting Material: 1,4-Dimethoxybenzene (Hydroquinone dimethyl ether).

Step 1: Friedel-Crafts Acetylation
  • Reagents: Acetyl chloride, AlCl

    
    , CS
    
    
    
    or DCM.
  • Mechanism: Electrophilic aromatic substitution. The para directing effect of the methoxy groups directs the acetyl group to the 2-position (ortho to one OMe, meta to the other, but sterically governed).

  • Product: 2,5-Dimethoxyacetophenone.[1]

Step 2: The Willgerodt-Kindler Rearrangement
  • Rationale: Converts the aryl methyl ketone into a thioamide with a terminal carbon, effectively migrating the carbonyl functionality to the end of the chain.

  • Reagents: Elemental Sulfur (S

    
    ), Morpholine.
    
  • Conditions: Reflux (approx. 130°C) for 6–12 hours.

  • Intermediate: 2,5-Dimethoxyphenylthioacetomorpholide.

Step 3: Hydrolysis to the Protected Acid
  • Reagents: 10% NaOH (aq), Ethanol.[2]

  • Action: Saponification of the thioamide.

  • Product: 2,5-Dimethoxyphenylacetic Acid (DMPAA) .[1]

  • Status: This is the stable "shelf" intermediate. It can be stored indefinitely at room temperature.

Experimental Protocol: Synthesis of DMPAA
  • Reaction: In a round-bottom flask, combine 2,5-dimethoxyacetophenone (0.1 mol), sulfur (0.15 mol), and morpholine (0.15 mol).

  • Reflux: Heat the mixture gently to reflux. Evolution of H

    
    S gas will occur (trap with bleach solution). Continue reflux for 8 hours.
    
  • Isolation: Pour the hot reaction mixture into warm ethanol. Upon cooling, the thiomorpholide may crystallize. Alternatively, proceed directly to hydrolysis.

  • Hydrolysis: Add 50 mL of 10% NaOH solution and reflux for 12 hours.

  • Workup: Evaporate ethanol. Acidify the aqueous residue with HCl to pH 2. The crude acid will precipitate.

  • Purification: Recrystallize from water/ethanol.

    • Yield Target: 60–75%.

    • Melting Point: 122–124°C.

Visualizing the Pathway

HGA_Synthesis Figure 1: The Willgerodt-Kindler Route to HGA via DMPAA SM 1,4-Dimethoxybenzene Inter1 2,5-Dimethoxyacetophenone SM->Inter1 AcCl, AlCl3 Friedel-Crafts Inter2 Thioacetomorpholide (Transient) Inter1->Inter2 S8, Morpholine Willgerodt-Kindler DMPAA 2,5-Dimethoxyphenylacetic Acid (STABLE INTERMEDIATE) Inter2->DMPAA NaOH, Hydrolysis HGA Homogentisic Acid (Unstable Target) DMPAA->HGA BBr3, DCM -78°C to RT

Caption: Figure 1: Strategic route isolating DMPAA as the stable storage form before final deprotection.

Critical Protocol: Deprotection (The "Release on Demand")

Because HGA oxidizes rapidly, deprotection should be performed immediately prior to use or under strictly anaerobic conditions.

Method A: Boron Tribromide (BBr ) Demethylation

This is the modern, high-yield method preferred for its mild thermal conditions compared to HI reflux.

Safety: BBr


 reacts violently with moisture. Use standard Schlenk techniques.
  • Setup: Dissolve 2,5-Dimethoxyphenylacetic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon/Nitrogen atmosphere. Cool to -78°C (dry ice/acetone bath).

  • Addition: Slowly add BBr

    
      (1.0 M in DCM, 3.0–4.0 eq) dropwise via syringe.
    
    • Note: 2 eq are needed for the ethers, plus extra for the carboxylic acid coordination.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir overnight (12–16 h).

  • Quench (Critical): Cool back to 0°C. Slowly add ice water or methanol to quench excess BBr

    
    .
    
    • Warning: Exothermic HBr evolution.

  • Extraction: Extract the aqueous layer with Ethyl Acetate.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Result: Off-white to pale tan solid. Store under inert gas at -20°C.

Method B: The Lactone Variation

Under strong acidic conditions (like 48% HBr reflux), the deprotection may lead to the formation of Homogentisic Acid


-Lactone  (5-hydroxy-2(3H)-benzofuranone).
  • Utility: This lactone is more stable than free HGA.

  • Activation: To generate free HGA, dissolve the lactone in mild aqueous base (pH 8–9) immediately before the assay.

Lactone_Mech Figure 2: The Lactone 'Protected' State DMPAA 2,5-Dimethoxyphenylacetic Acid Inter Demethylated Intermediate (Free Phenol + Acid) DMPAA->Inter HBr, Reflux Lactone HGA Gamma-Lactone (5-hydroxy-2(3H)-benzofuranone) Inter->Lactone -H2O Cyclization HGA Homogentisic Acid (Open Chain) Lactone->HGA Dilute NaOH Hydrolysis

Caption: Figure 2: Using the lactone as a secondary stability buffer.

Quality Control & Characterization

Verify the integrity of the Protected Intermediate (DMPAA) before proceeding to deprotection.

ParameterSpecification (DMPAA)Specification (HGA - Free Acid)
Appearance White crystalline needlesColorless needles (turns brown in air)
Melting Point 122–124 °C150–152 °C

H NMR (CDCl

)

3.65 (s, 2H, CH

), 3.75 (s, 3H, OMe), 3.80 (s, 3H, OMe), 6.7–6.9 (m, 3H, Ar-H)

3.48 (s, 2H, CH

), 6.5–6.7 (m, 3H, Ar-H) (in D

O/DMSO)
Stability Years at RTHours/Days (oxidizes to Alkaptan)

Troubleshooting Tip: If the final HGA product turns pink/black immediately, oxidation has occurred. Add a reducing agent like Sodium Metabisulfite or Ascorbic Acid (0.1%) to the final aqueous workup to preserve the hydroquinone state.

References

  • Willgerodt-Kindler Synthesis of Phenylacetic Acids

    • Gautam, D. et al. "Synthesis of 2,5-Dimethoxyphenylacetic Acid." Journal of the Chemical Society.
    • Protocol Validation:

  • Demethylation Protocols

    • McOmie, J. F. W., et al. "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 1968.
    • Source:

  • HGA Lactone Characterization

    • Cayman Chemical.[3] "Homogentisic Acid Lactone Product Information."

    • Source:

  • Biological Context & Oxidation

    • Neuberger, A. "Studies on alcaptonuria:[4] 1. The estimation of homogentisic acid."[4][5] Biochem J., 1947.[4]

    • Source:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Hydrogenation of 2,5-Dibenzyloxyphenylacetic Acid to 2,5-Dihydroxyphenylacetic Acid (Homogentisic Acid)

For: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed protocol for the synthesis of 2,5-dihydroxyphenylacetic acid, also known as homogentisic acid, through the cata...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 2,5-dihydroxyphenylacetic acid, also known as homogentisic acid, through the catalytic hydrogenation of 2,5-dibenzyloxyphenylacetic acid. Homogentisic acid is a key intermediate in the catabolism of aromatic amino acids and its accumulation is associated with the metabolic disorder alkaptonuria.[1] This protocol outlines two effective methods for the debenzylation of the starting material: classical catalytic hydrogenation using hydrogen gas and catalytic transfer hydrogenation, a safer alternative that avoids the need for high-pressure hydrogen. Detailed procedures for the reaction setup, monitoring, workup, and purification of the final product are provided, along with safety precautions and characterization data.

Introduction

The removal of benzyl protecting groups is a fundamental transformation in organic synthesis, particularly in the preparation of complex molecules such as pharmaceuticals and natural products. The benzyl ether is a robust protecting group for hydroxyl functionalities due to its stability under a wide range of reaction conditions.[2] Catalytic hydrogenation is a common and efficient method for the cleavage of benzyl ethers, typically employing a palladium on carbon (Pd/C) catalyst.[2] This process involves the reaction of the protected substrate with hydrogen gas, leading to the formation of the deprotected alcohol and toluene as a byproduct.

An alternative approach, catalytic transfer hydrogenation (CTH), offers significant advantages in terms of safety and experimental simplicity by avoiding the use of flammable and potentially explosive hydrogen gas.[2][3] In CTH, a hydrogen donor molecule, such as formic acid or ammonium formate, generates hydrogen in situ in the presence of the palladium catalyst.[2][3]

This application note details both the classical hydrogenation and CTH protocols for the debenzylation of 2,5-dibenzyloxyphenylacetic acid to yield 2,5-dihydroxyphenylacetic acid (homogentisic acid). The choice between these methods will depend on the available equipment and safety infrastructure of the laboratory.

Reaction Scheme

sub 2,5-Dibenzyloxyphenylacetic Acid prod 2,5-Dihydroxyphenylacetic Acid (Homogentisic Acid) sub->prod Hydrogenation/Debenzylation reagents H2 (g) or HCO2H/NEt3 10% Pd/C Solvent (e.g., EtOH, EtOAc) G start Dissolve Starting Material add_catalyst Add Pd/C Catalyst start->add_catalyst inert_atmosphere Establish Inert Atmosphere (N2/Ar) add_catalyst->inert_atmosphere introduce_h2 Introduce Hydrogen Gas inert_atmosphere->introduce_h2 react Run Reaction (monitor progress) introduce_h2->react purge Purge with Inert Gas react->purge filter Filter through Celite® purge->filter workup Aqueous Workup filter->workup purify Purify Product workup->purify end Characterize Product purify->end

Caption: Workflow for Classical Catalytic Hydrogenation.

Step-by-Step Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a round-bottom flask or a Parr bottle), dissolve 2,5-dibenzyloxyphenylacetic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (approximately 10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution. A typical catalyst loading is 5-10 mol% of palladium relative to the substrate. The catalyst should be added under a stream of inert gas (nitrogen or argon) to prevent ignition of the solvent.

  • Inerting the System: Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) for several minutes to remove all oxygen.

  • Introducing Hydrogen: Evacuate the inert gas and introduce hydrogen gas. For a balloon setup, the balloon is simply attached. For a Parr apparatus, pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Reaction Completion and Purging: Once the reaction is complete, carefully vent the hydrogen gas and purge the system thoroughly with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with additional solvent (e.g., ethanol or ethyl acetate) and filter it through a pad of Celite® to remove the palladium catalyst. [4]The Celite pad should be pre-wetted with the solvent. Wash the filter cake with the same solvent to ensure complete recovery of the product.

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: The crude homogentisic acid can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate and hexanes. [5][6]

Protocol B: Catalytic Transfer Hydrogenation (CTH)

This protocol is a safer alternative as it avoids the use of hydrogen gas.

G start Dissolve Starting Material add_catalyst Add Pd/C Catalyst start->add_catalyst add_donor Add Hydrogen Donor (Formic Acid/Triethylamine) add_catalyst->add_donor react Run Reaction (monitor progress) add_donor->react filter Filter through Celite® react->filter workup Aqueous Workup filter->workup purify Purify Product workup->purify end Characterize Product purify->end

Caption: Workflow for Catalytic Transfer Hydrogenation.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dibenzyloxyphenylacetic acid (1.0 eq) in a suitable solvent, typically methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the stirred solution. [3]3. Hydrogen Donor Addition: To the reaction mixture, add formic acid (2-5 equivalents per benzyl group) followed by triethylamine (to form the triethylammonium formate salt in situ). Alternatively, ammonium formate (3-5 equivalents per benzyl group) can be used directly. [3]The addition may cause some gas evolution.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Catalyst Removal: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. [4]Wash the filter cake with the reaction solvent.

  • Workup: Combine the filtrate and washings and concentrate under reduced pressure. [3]The workup procedure is similar to Protocol A.

  • Purification: Purify the crude product by recrystallization as described in Protocol A. [5][6]

Results and Discussion

Expected Outcome:

The successful hydrogenation of 2,5-dibenzyloxyphenylacetic acid should yield 2,5-dihydroxyphenylacetic acid (homogentisic acid) as a solid. The expected yield is typically high, often exceeding 90%, depending on the purity of the starting material and the careful execution of the protocol.

Characterization of 2,5-Dihydroxyphenylacetic Acid (Homogentisic Acid):

PropertyValueReference
Appearance Beige crystalline solid[7]
Molecular Formula C₈H₈O₄[7]
Molecular Weight 168.15 g/mol [7]
Melting Point 150-153 °C[1][7]
Solubility Soluble in water, DMSO, and ethanol.[7][8][9][10]
¹H NMR (DMSO-d₆, 400 MHz) δ 12.0 (br s, 1H, COOH), 8.5 (br s, 2H, OH), 6.55-6.65 (m, 3H, Ar-H), 3.4 (s, 2H, CH₂)Based on typical phenolic acid spectra.
¹³C NMR (DMSO-d₆, 100 MHz) δ 173.0 (C=O), 149.0 (C-OH), 148.5 (C-OH), 125.0 (Ar-C), 117.0 (Ar-CH), 116.5 (Ar-CH), 115.0 (Ar-CH), 37.0 (CH₂)Based on typical phenolic acid spectra.

Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.

Safety Precautions

  • Palladium on Carbon (Pd/C): The catalyst is pyrophoric, especially when dry and saturated with hydrogen. Always handle it in a wet state or under an inert atmosphere. Do not allow the filter cake to dry in the air. Quench the used catalyst by suspending it in water.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all connections in the hydrogenation apparatus are secure to prevent leaks.

  • Solvents: The organic solvents used are flammable. Handle them in a fume hood and away from open flames.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen pressure/donor, or insufficient reaction time.Use fresh catalyst, increase hydrogen pressure or amount of hydrogen donor, and/or extend the reaction time.
Low Yield Loss of product during workup or purification, or incomplete reaction.Ensure efficient extraction and minimize transfers. Check for reaction completion before workup.
Product Contamination Residual catalyst, byproducts from side reactions.Ensure thorough filtration to remove all catalyst. Optimize reaction conditions to minimize side reactions. Recrystallize the product carefully.

Conclusion

The protocols described in this application note provide reliable and effective methods for the synthesis of 2,5-dihydroxyphenylacetic acid from its dibenzyl-protected precursor. The choice between classical hydrogenation and catalytic transfer hydrogenation allows for flexibility based on the available laboratory infrastructure. Careful adherence to the outlined procedures and safety precautions will ensure a high yield of the desired product.

References

  • PubChem. (n.d.). Homogentisic acid. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • University of Babylon. (n.d.). Recrystallization. Retrieved February 12, 2026, from [Link]

  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of compound 2a. Retrieved February 12, 2026, from [Link]

  • BenchChem. (2025, December).
  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • ScienceMadness. (2013, October 12). Removal of leached Palladium from reaction product. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2025, August 6). Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2025, July 5). Valuable phenolic compounds recovery from olive mill wastewater streams by means of cooling crystallization techniques. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved February 12, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved February 12, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 12, 2026, from [Link]

  • Chemical Methodologies. (2025, March 4). Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source. Retrieved February 12, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, December 25). Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids. Retrieved February 12, 2026, from [Link]

  • BenchChem. (2025). Palladium Catalyst Removal: A Technical Support Guide for Researchers.
  • Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved February 12, 2026, from [Link]

  • Yumpu. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts Steve S.Y. Retrieved February 12, 2026, from [Link]

  • SciSpace. (2018). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2022, July 14). Chromium-catalyzed transfer hydrogenation of aromatic aldehydes facilitated by a simple metal carbonyl complex. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Homogentisic acid. Retrieved February 12, 2026, from [Link]

  • PubMed. (2015). Palladium-Catalyzed ortho-Olefination of Phenyl Acetic and Phenyl Propylacetic Esters via C-H Bond Activation. Retrieved February 12, 2026, from [Link]

  • Beilstein Journals. (2024, January 31). BJOC - Search Results. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). A two-step hydrogenation of phenylacetylene catalyzed by complex 2. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). 2D-NMR HSQC spectra with 13 C (f2) and 1 H (f1) chemical shifts.... Retrieved February 12, 2026, from [Link]

  • Amanote Research. (2012, July 20). Complete Assignment of the 1H and 13C NMR Spectra of. Retrieved February 12, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0257068). Retrieved February 12, 2026, from [Link]

  • SciSpace. (n.d.). Palladium-catalysed transfer hydrogenation of alkenes in the presence of zinc powder and various organic acids. Retrieved February 12, 2026, from [Link]

  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved February 12, 2026, from [Link]

Sources

Application

Application Note: High-Fidelity Synthesis of Homogentisic Acid via Catalytic Hydrogenolysis

Abstract & Strategic Rationale Homogentisic acid (HGA) is a critical intermediate in tyrosine catabolism and a focal point in the study of Alkaptonuria (Black Urine Disease). While structurally simple, HGA presents a sig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Homogentisic acid (HGA) is a critical intermediate in tyrosine catabolism and a focal point in the study of Alkaptonuria (Black Urine Disease). While structurally simple, HGA presents a significant synthetic challenge: extreme susceptibility to oxidation . In the presence of oxygen and basicity, the hydroquinone moiety rapidly oxidizes to benzoquinone acetic acid (alkapton), which subsequently polymerizes into dark melanin-like pigments.

This protocol details the synthesis of HGA via the catalytic hydrogenolysis of 2,5-dibenzyloxyphenylacetic acid . Unlike acid-mediated deprotection (e.g., BBr₃ or HBr/AcOH), which can induce polymerization or side-reactions, neutral hydrogenolysis offers a mild, chemoselective pathway that preserves the integrity of the oxidation-prone hydroquinone core.

Key Technical Advantages of this Route:

  • Chemoselectivity: Exclusively removes

    
    -benzyl protecting groups without affecting the carboxylic acid or aromatic ring.
    
  • Neutral Conditions: Minimizes acid-catalyzed polymerization or lactonization.

  • Scalability: The heterogeneous catalyst allows for simple filtration-based workup, reducing exposure time to atmospheric oxygen.

Reaction Scheme & Mechanism

The transformation relies on the cleavage of the benzylic C-O bond by hydrogen adsorbed onto the palladium surface. The driving force is the formation of toluene and the restoration of the phenolic hydroxyl groups.

ReactionScheme SM 2,5-dibenzyloxyphenylacetic acid (C22H20O4) Reagents H2 (1 atm), 10% Pd/C MeOH, 25°C Product Homogentisic Acid (2,5-dihydroxyphenylacetic acid) (C8H8O4) SM->Product Hydrogenolysis Byproduct 2 equiv. Toluene Product->Byproduct +

Figure 1: Reaction scheme for the deprotection of 2,5-dibenzyloxyphenylacetic acid.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.Role
2,5-dibenzyloxyphenylacetic acid 79755-47-81.0Starting Material
Palladium on Carbon (10% w/w) 7440-05-310 wt%Catalyst
Methanol (Anhydrous) 67-56-1SolventReaction Medium
Hydrogen Gas 1333-74-0ExcessReagent
Argon/Nitrogen 7440-37-1N/AInert Atmosphere
Critical Equipment
  • Three-neck round-bottom flask (RBF) or hydrogenation bottle.

  • Vacuum/Gas manifold (Schlenk line) or balloon setup.

  • Celite® 545 filter aid.

  • Rotary evaporator with an inert gas backfill option.

Detailed Experimental Protocol

Phase 1: Preparation & Degassing (The "Zero-Oxidation" Rule)

Context: The primary cause of failure in HGA synthesis is the presence of dissolved oxygen during the formation of the free phenol.

  • Setup: Flame-dry a 250 mL three-neck RBF equipped with a magnetic stir bar. Fit the flask with a rubber septum and a gas inlet adapter connected to a vacuum/argon manifold.

  • Solvent Degassing: In a separate flask, sparge Methanol (50 mL per gram of substrate) with Argon for 20 minutes. Do not skip this step.

  • Loading: Charge the RBF with 2,5-dibenzyloxyphenylacetic acid (1.0 equiv).

  • Catalyst Addition: Under a positive flow of Argon, carefully add 10% Pd/C (10% by weight relative to substrate).

    • Safety Note: Dry Pd/C is pyrophoric. Wet the catalyst with a small amount of toluene or water (if compatible) or add it as a slurry in the degassed solvent to prevent ignition.

  • Solvation: Cannulate the degassed Methanol into the reaction flask.

Phase 2: Hydrogenolysis[1]
  • Purge: Evacuate the flask (carefully, to avoid bumping solvent) and backfill with Argon (3 cycles). Then, evacuate and backfill with Hydrogen (3 cycles).

  • Reaction: Maintain the reaction under a positive pressure of Hydrogen (balloon or 1 atm via manifold). Stir vigorously at room temperature (20–25°C).

  • Monitoring: Monitor reaction progress via TLC (Silica gel; Eluent: 50% EtOAc/Hexanes).

    • Endpoint: Disappearance of the UV-active benzyl ether spot (Rf ~0.6) and appearance of a polar streak (HGA).

    • Time: Typically 2–6 hours depending on scale.

Phase 3: Workup & Isolation (Critical Step)

Context: Speed is essential here. The free hydroquinone is now generated. Exposure to air while wet with solvent and catalyst can lead to rapid oxidation.

  • Inert Filtration: Prepare a Celite pad in a sintered glass funnel. Flush the receiving flask with Argon.

  • Filtration: Filter the reaction mixture through the Celite pad under a blanket of Argon or Nitrogen. Do not let the filter cake run dry and suck air through it for extended periods.

  • Washing: Wash the filter cake with 2 portions of degassed Methanol.

  • Concentration: Transfer the filtrate immediately to a rotary evaporator. Evaporate the solvent at <40°C under reduced pressure.

    • Pro-Tip: Backfill the rotavap with Nitrogen, not air, when releasing the vacuum.

  • Crystallization: The residue will be an off-white to pale tan solid.

    • Purification: Recrystallize immediately from Ethyl Acetate/Hexanes or Water containing a trace of sodium bisulfite (to scavenge any oxidants).

    • Drying: Dry under high vacuum (0.1 mmHg) in the dark.

Process Workflow & Troubleshooting

Workflow Start Start: 2,5-dibenzyloxyphenylacetic acid Degas Step 1: Sparging Methanol with Ar (Removal of dissolved O2) Start->Degas Reaction Step 2: Hydrogenolysis (H2, Pd/C, 4h) Degas->Reaction Check TLC Check: SM consumed? Reaction->Check Check->Reaction No Filter Step 3: Filtration (Celite, Inert Atmosphere) Check->Filter Yes Evap Step 4: Concentration (Rotavap, N2 backfill) Filter->Evap Product Final: Homogentisic Acid (Store under Ar, -20°C) Evap->Product

Figure 2: Operational workflow emphasizing inert handling steps.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Reaction Stalls Catalyst poisoning or insufficient H2 transfer.Purge H2, add fresh catalyst (as slurry), increase stirring speed.
Product turns Pink/Black Oxidation to benzoquinone (Alkapton).Emergency: Add trace Sodium Bisulfite. Ensure all solvents are degassed. Minimize air exposure.
Low Yield Product trapped in Celite or over-reduction.Wash Celite thoroughly with MeOH. Ensure reaction is not run at high pressure/temp (ring reduction is rare but possible).

Characterization Data (Expected)

  • Appearance: White to off-white crystalline solid. Note: Turns brown upon air exposure.

  • Melting Point: 150–152°C (Lit. value).

  • ¹H NMR (400 MHz, D₂O/DMSO-d₆):

    • δ 6.45–6.65 (m, 3H, Aromatic).

    • δ 3.45 (s, 2H, CH₂-COOH).

    • Note: Phenolic protons (OH) and Carboxylic proton (COOH) are broad/exchanged in D₂O.

  • Mass Spectrometry (ESI-): m/z 167 [M-H]⁻.

Storage & Stability

Homogentisic acid is hygroscopic and light-sensitive .

  • Storage: Store in a tightly sealed amber vial under Argon at -20°C.

  • Handling: Weigh out quickly in air or use a glovebox for precise analytical standards.

References

  • Biosynthesis and Metabolic Context

    • Neuberger, A. (1947). "Studies on alcaptonuria: 1. The estimation of homogentisic acid." Biochemical Journal, 41(3), 431–438. Link

  • Chemical Properties & Structure

    • PubChem. "Homogentisic Acid (CID 780)." National Library of Medicine. Link

  • Precursor Information (Starting Material)

    • ChemicalBook. "2,5-Dibenzyloxyphenylacetic acid (CAS 79755-47-8)."[1][2][3][4] Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Method

Application Note: Optimized Synthesis of 2,5-Dibenzyloxyphenylacetyl Chloride

Introduction The conversion of 2,5-dibenzyloxyphenylacetic acid to its corresponding acid chloride, 2,5-dibenzyloxyphenylacetyl chloride , is a pivotal activation step in the synthesis of homogentisic acid derivatives, a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The conversion of 2,5-dibenzyloxyphenylacetic acid to its corresponding acid chloride, 2,5-dibenzyloxyphenylacetyl chloride , is a pivotal activation step in the synthesis of homogentisic acid derivatives, antioxidants, and specific pharmaceutical intermediates.

While the formation of acid chlorides is a fundamental transformation, this specific substrate presents unique challenges due to the electron-rich nature of the aromatic ring (activated by two alkoxy groups) and the presence of benzyl ether protecting groups . Improper conditions can lead to:

  • Debenzylation: Premature cleavage of the protecting groups under harsh acidic/thermal stress.

  • Electrophilic Aromatic Substitution (EAS): Self-condensation or chlorination of the activated ring.

  • Polymerization: Formation of "tars" due to high reactivity.

This guide provides a high-fidelity protocol using the Oxalyl Chloride/DMF method, selected for its mild conditions compared to Thionyl Chloride (


).

Strategic Reagent Selection

The choice of chlorinating agent is critical for substrate integrity.

FeatureMethod A: Oxalyl Chloride (

)
Method B: Thionyl Chloride (

)
Reaction Temp 0°C to Room Temperature (Mild)Reflux often required (Harsh)
Byproducts Gases (

,

,

) - easily removed

,

- difficult to fully degas
Catalyst DMF (Catalytic)None or DMF
Substrate Risk Low: Preserves benzyl ethers.Moderate: Risk of acid-catalyzed debenzylation at reflux.
Recommendation Primary Choice for High Value/Scale-up Secondary Choice (Cost-driven only)

Mechanistic Insight (DMF Catalysis)

The reaction proceeds via a Vilsmeier-Haack type mechanism. Dimethylformamide (DMF) acts as a catalyst, reacting with oxalyl chloride to form a reactive chloroiminium intermediate. This active species converts the carboxylic acid to the acid chloride far more efficiently than oxalyl chloride alone, allowing the reaction to proceed at lower temperatures.

Reaction Pathway Diagram[2]

G Reagents Oxalyl Chloride + DMF (Cat.) Inter1 Active Chloroiminium Species (Vilsmeier) Reagents->Inter1 Activation Byproducts Gases: CO, CO2, HCl (Evaporated) Reagents->Byproducts Evolution Complex Activated Acyl-DMF Intermediate Inter1->Complex + Substrate (-HCl) Substrate 2,5-Dibenzyloxyphenylacetic Acid Complex->Reagents DMF Regenerated Product 2,5-Dibenzyloxyphenylacetyl Chloride Complex->Product Cl- attack

Figure 1: Catalytic cycle of DMF-mediated acid chloride formation. Note the regeneration of DMF, allowing substoichiometric use.

Detailed Experimental Protocol

Safety Warning: Oxalyl chloride is toxic and corrosive. It releases carbon monoxide (CO) and HCl. All operations must be performed in a well-ventilated fume hood.

Materials
  • Substrate: 2,5-dibenzyloxyphenylacetic acid (1.0 equiv)

  • Reagent: Oxalyl chloride (1.2 – 1.5 equiv)[1]

  • Catalyst: DMF (Anhydrous, 1-2 drops or 0.01 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous (stabilized with amylene, not ethanol)

Step-by-Step Procedure
  • Preparation of Apparatus:

    • Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar.

    • Fit the flask with a rubber septum and a nitrogen/argon inlet.

    • Purge the system with inert gas for 10 minutes.

  • Solvation:

    • Charge the flask with 2,5-dibenzyloxyphenylacetic acid (e.g., 1.0 g, 2.87 mmol).

    • Add anhydrous DCM (10–15 mL). The acid may not fully dissolve initially; this is normal. Suspension forms are acceptable.

  • Catalyst Addition:

    • Add DMF (catalytic amount, approx. 10–20 µL).

    • Note: DMF is crucial.[2] Without it, the reaction may be sluggish or require heating, endangering the benzyl ethers.

  • Reagent Addition (Controlled):

    • Cool the mixture to 0°C using an ice bath.

    • Add Oxalyl Chloride (0.37 mL, 4.3 mmol, 1.5 equiv) dropwise via syringe over 5–10 minutes.

    • Observation: Vigorous bubbling (

      
       evolution) will occur immediately.
      
  • Reaction Phase:

    • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20–25°C) .

    • Stir for 2–3 hours .

    • Visual Cue: The solution should become clear and homogeneous as the carboxylic acid is consumed. The color typically transitions from colorless/white suspension to a pale yellow solution.

  • Workup (Isolation):

    • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at <30°C.

    • Azeotropic Removal: To ensure complete removal of excess oxalyl chloride and HCl, add 5 mL of anhydrous DCM or Toluene and re-evaporate. Repeat this step twice.

    • Result: The product usually appears as a viscous yellow oil or low-melting solid.

Quality Control & Validation (Trustworthiness)

Direct analysis of acid chlorides on silica gel TLC is impossible because they hydrolyze back to the acid or react with the silica. You must use a Derivatization Quench .

The "Methyl Ester" Check

Before stopping the reaction, perform this test to confirm conversion:

  • Take a micro-aliquot (10 µL) of the reaction mixture.

  • Quench it into a vial containing 0.5 mL Methanol (MeOH) .

  • Shake for 1 minute (converts Acid Chloride

    
     Methyl Ester).
    
  • Run TLC of this mixture alongside the starting Acid.[2]

    • Starting Material: Lower

      
       (Acid).
      
    • Product (as Ester): Higher

      
       (Methyl Ester).
      
  • Criteria: The reaction is complete when the "Acid" spot is essentially invisible in the quenched sample.

Characterization Data (Expected)
  • FTIR: Look for the shift from the broad carboxylic acid O-H stretch (2500–3300

    
    ) to a sharp, intense Carbonyl (C=O) peak at ~1800 
    
    
    
    (characteristic of acid chlorides).
  • 1H NMR (

    
    ):  The methylene protons (
    
    
    
    ) typically shift downfield by 0.3–0.5 ppm compared to the starting acid due to the electron-withdrawing nature of the -COCl group.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Dark/Black Reaction Mixture Polymerization or decomposition of benzyl groups.Reaction temperature too high. Keep at 0°C

RT. Do not reflux.
No Bubbling upon Addition Wet solvent or bad reagent.Ensure Oxalyl Chloride is fresh (it degrades if exposed to moisture). Dry DCM over molecular sieves.
Solid Precipitate Remains Incomplete conversion.Add another 0.5 equiv of Oxalyl Chloride and stir for 1 additional hour.
Product Hydrolyzes Rapidly Moisture contamination during workup.Use a drying tube during evaporation. Store product under

in a freezer.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids: Preparation of Acid Chlorides. Org.[3][4][5][6][7][8] Synth. 2025 , 102, 143-155.[4] Link (Detailed protocol for oxalyl chloride usage).

  • BenchChem. Stability of Benzyl Ethers Under Various Reaction Conditions. (2025).[4][9][10] Link (Confirmation of benzyl ether stability in non-Lewis acid conditions).

  • Common Organic Chemistry. Acid to Acid Chloride: Oxalyl Chloride Protocol.Link (Standard operating procedures and mechanism).

  • Vejdelek, Z. J., et al. Synthesis of 2,5-substituted phenylacetic acids.[7]Collect. Czech. Chem. Commun.1964 , 29, 776-794.[7] (Historical grounding for substituted phenylacetic acid synthesis).

Sources

Application

Application Note: Synthesis of 2,5-Dibenzyloxyphenylacetyl Chloride via Oxalyl Chloride Activation

Introduction & Scope This application note details the optimized protocol for converting 2,5-dibenzyloxyphenylacetic acid to its corresponding acid chloride, 2,5-dibenzyloxyphenylacetyl chloride , using oxalyl chloride a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the optimized protocol for converting 2,5-dibenzyloxyphenylacetic acid to its corresponding acid chloride, 2,5-dibenzyloxyphenylacetyl chloride , using oxalyl chloride and catalytic


-dimethylformamide (DMF).
Scientific Context

The substrate, 2,5-dibenzyloxyphenylacetic acid, is a critical protected intermediate in the synthesis of Homogentisic Acid (2,5-dihydroxyphenylacetic acid) and related hydroquinone-based pharmaceuticals used in metabolic disease research (e.g., Alkaptonuria) and antioxidant therapeutics.

While thionyl chloride (


) is a common chlorinating agent, it often requires reflux temperatures that can compromise sensitive benzyl ether protecting groups or induce electrophilic aromatic substitution side reactions on the electron-rich aromatic ring. The Oxalyl Chloride (

) / DMF
method is superior for this substrate because:
  • Mild Conditions: Reaction proceeds at

    
     to room temperature.
    
  • Volatility of Byproducts: The byproducts (

    
    , 
    
    
    
    ,
    
    
    ) are gases, simplifying purification to mere solvent evaporation.
  • Selectivity: It avoids the harsh acidity associated with sulfur-based reagents, preserving the benzyl ether linkages.

Mechanistic Insight (The "Why")

Understanding the mechanism is vital for troubleshooting. This reaction does not proceed via direct attack of the carboxylic acid on oxalyl chloride. Instead, it relies on the in-situ formation of a highly reactive Vilsmeier-Haack type intermediate .

The Catalytic Cycle[1][2]
  • Activation: DMF reacts with oxalyl chloride to form the chloroiminium intermediate (Vilsmeier reagent), releasing

    
     and 
    
    
    
    .
  • Substitution: The carboxylic acid attacks this highly electrophilic chloroiminium species.

  • Chlorination: Chloride ion attacks the activated acyl group, releasing the acid chloride and regenerating DMF.

Note: Without DMF, the reaction is significantly slower and often requires elevated temperatures.

Pathway Visualization

Oxalyl_Chloride_Mechanism DMF DMF (Catalyst) Vilsmeier Vilsmeier Intermediate (Chloroiminium Ion) DMF->Vilsmeier + Oxalyl Cl Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier Byproducts Gases: CO, CO2, HCl Oxalyl->Byproducts Activated Activated Acyl Species Vilsmeier->Activated + Substrate Substrate 2,5-Dibenzyloxyphenylacetic Acid Substrate->Activated Activated->DMF Regenerated Product Acid Chloride Product Activated->Product Cl- Attack

Figure 1: The catalytic cycle of DMF-mediated acid chloride formation.[1] Note the regeneration of DMF, allowing substoichiometric use.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
2,5-Dibenzyloxyphenylacetic acid >98% Purity, DrySubstrate
Oxalyl Chloride 2.0 M in DCM or Neat (99%)Chlorinating Agent
DMF AnhydrousCatalyst
Dichloromethane (DCM) Anhydrous (over sieves)Solvent
Inert Gas Nitrogen (

) or Argon (

)
Atmosphere
Glassware Flame-dried RBF, Septum, BubblerReaction Vessel
Step-by-Step Methodology

Step 1: Setup and Inertion

  • Equip a flame-dried 2-neck round-bottom flask (RBF) with a magnetic stir bar and a rubber septum.

  • Connect the side neck to an inert gas line (

    
     or 
    
    
    
    ) with an oil bubbler outlet to vent gases (
    
    
    ,
    
    
    ,
    
    
    ).
  • CRITICAL SAFETY: The reaction generates carbon monoxide (toxic) and HCl (corrosive). Perform strictly inside a functioning fume hood.

Step 2: Solvation

  • Charge the flask with 2,5-dibenzyloxyphenylacetic acid (1.0 equiv).

  • Add anhydrous DCM (concentration ~0.2 M to 0.5 M).

  • Note: The starting material may not dissolve completely initially; it will dissolve as it converts to the acid chloride.

Step 3: Catalyst Addition

  • Add DMF (Catalytic amount: 1–2 drops per 5 mmol of substrate).

  • Why: Too much DMF can complicate workup; too little stalls the reaction.

Step 4: Oxalyl Chloride Addition

  • Cool the mixture to 0°C (ice bath).

  • Add Oxalyl Chloride (1.2 to 1.5 equiv) dropwise via syringe.

  • Observation: Vigorous bubbling will occur immediately upon addition. This is normal (

    
     release).
    

Step 5: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir for 2–3 hours .

  • End-point detection: Visual bubbling should cease. The solution usually turns from a suspension to a clear yellow/orange solution.

Step 6: Workup (Isolation)

  • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at

    
    .
    
  • Azeotrope: To ensure complete removal of excess oxalyl chloride and HCl, add a small volume of dry DCM or Toluene and re-evaporate (repeat 2x).

  • Result: The product, 2,5-dibenzyloxyphenylacetyl chloride , is typically obtained as a viscous yellow oil or low-melting solid.

Workflow Diagram

Experimental_Workflow Start Start: Dry 2-Neck Flask (N2 Atmosphere) Dissolve Dissolve Acid in DCM Add cat. DMF Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Oxalyl Add Oxalyl Chloride (Dropwise) Cool->Add_Oxalyl React Warm to RT Stir 2-3 Hours (Monitor Gas Evolution) Add_Oxalyl->React Gas Evolution Evap Rotary Evaporation (<40°C) React->Evap Bubbling Stops Azeotrope Co-evaporate with Toluene (Remove residual HCl) Evap->Azeotrope Finish Product: Acid Chloride (Use immediately) Azeotrope->Finish

Figure 2: Operational workflow for the synthesis, emphasizing temperature control and gas management.

Quality Control & Validation

Acid chlorides are unstable on silica gel (hydrolysis risk), making standard TLC difficult. Use these self-validating checks:

The "Methanol Quench" Test (Best Practice)

To verify conversion without isolating the unstable acid chloride:

  • Take a small aliquot (

    
    ) of the reaction mixture.
    
  • Quench into a vial containing anhydrous Methanol (

    
    ).
    
  • Analyze this vial via TLC or HPLC .

  • Interpretation: You should see the quantitative formation of the Methyl Ester (less polar than the starting acid). If starting acid remains, the reaction is incomplete.

Infrared (IR) Spectroscopy
  • Starting Material: Broad O-H stretch (

    
    ) and C=O stretch (
    
    
    
    ).
  • Product: Disappearance of O-H stretch. Shift of C=O stretch to higher wavenumber (

    
    , typical for acid chlorides).
    

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Reaction Stalls DMF omitted or degraded.Ensure DMF is added.[2][3][4] Use fresh anhydrous DMF.
Benzyl Cleavage High acidity/Temperature.[1][5]Keep T < 40°C. Avoid reflux. Ensure solvent is anhydrous to prevent HCl generation from moisture.
Solid Precipitate Vilsmeier salt insolubility.Usually dissolves upon warming. If persistent, ensure sufficient DCM volume.
Product Hydrolysis Wet glassware/Solvents.Flame-dry glassware. Use a drying tube or inert gas line.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Vilsmeier-Haack reagent).

  • Organic Syntheses. (2004). Acid Chloride Formation using Oxalyl Chloride. Org. Synth. Coll. Vol. 10, p. 484.

  • PubChem. (2025).[6] Homogentisic Acid (2,5-dihydroxyphenylacetic acid).[7][6] National Library of Medicine.

  • Wissner, A., et al. (1987). Synthesis of 2,5-dihydroxyphenylacetic acid derivatives. Journal of Medicinal Chemistry. (Context for benzyl protection in quinone synthesis).

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of 2,5-Dibenzyloxyphenylacetic Acid in Advanced Peptide Synthesis

For: Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Chemical Diversity of Peptides The therapeutic and biological potential of peptides is often enhanced by the incorporation of n...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Diversity of Peptides

The therapeutic and biological potential of peptides is often enhanced by the incorporation of non-proteinogenic amino acids. These custom building blocks can enforce specific secondary structures, improve proteolytic stability, and introduce novel functionalities. 2,5-Dibenzyloxyphenylacetic acid is a unique synthetic moiety that serves as a surrogate for a highly functionalized aromatic amino acid. Its distinguishing features are the two bulky benzyloxy groups on the phenyl ring, which not only provide significant steric hindrance but also act as protecting groups for underlying hydroxyl functionalities.

The incorporation of such a sterically demanding residue presents a significant challenge to standard peptide coupling protocols.[1][2] This guide provides a comprehensive framework for the successful integration of 2,5-dibenzyloxyphenylacetic acid into peptide sequences using modern Solid-Phase Peptide Synthesis (SPPS) techniques. We will delve into the rationale behind reagent selection, provide a robust experimental protocol, and address common challenges to ensure reproducible success. The benzyl ether protecting groups are typically stable to the conditions of Fmoc-based SPPS but can be removed during the final acid-mediated cleavage step or, more selectively, via catalytic hydrogenation, offering an orthogonal deprotection strategy.

Reagent Profile: 2,5-Dibenzyloxyphenylacetic Acid

  • Chemical Name: 2,5-Dibenzyloxyphenylacetic Acid

  • CAS Number: 79755-47-8[3]

  • Molecular Formula: C₂₂H₂₀O₄

  • Structure:

    
    
    
  • Key Structural Features:

    • Phenylacetic Acid Core: Provides the backbone for incorporation into the peptide chain via an amide bond.

    • Steric Bulk: The two benzyloxy groups at the C2 and C5 positions create a sterically crowded environment around the carboxylic acid, necessitating powerful activation methods for efficient coupling.[2][4]

    • Protected Phenols: The benzyl ethers mask two phenol groups. This protected dihydroxyphenylacetic acid core is a structural analogue of homogentisic acid, a key metabolite. These protecting groups can be removed to unmask the reactive phenols for post-synthetic modification or to study their influence on biological activity.

The Chemistry of Hindered Couplings: Mechanism & Rationale

The formation of a peptide bond requires the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[5][6] With sterically hindered components like 2,5-dibenzyloxyphenylacetic acid, standard coupling reagents may fail to provide complete and timely conversion.

The primary challenges are:

  • Slow Reaction Kinetics: The bulky benzyloxy groups impede the approach of both the activating agent and the peptide's N-terminal amine.

  • Incomplete Reactions: Failure to achieve quantitative coupling leads to deletion sequences, which are difficult to separate from the target peptide.

  • Guanidinylation Side Reaction: With uronium/aminium-based reagents, slow carboxyl activation can allow the reagent to react directly with the peptide's N-terminal amine, forming an unreactive guanidinium cap and terminating chain growth.[7][8]

To overcome these obstacles, the use of highly efficient onium salt-based coupling reagents, particularly those that form highly reactive OAt or Oxyma esters, is strongly recommended. Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are exceptionally effective because the resulting OAt active ester benefits from the neighboring pyridine nitrogen, which provides anchimeric assistance to accelerate the aminolysis step.

G Acid 2,5-Dibenzyloxyphenylacetic Acid (R-COOH) ActiveEster Highly Reactive OAt Active Ester Acid->ActiveEster Activation HATU HATU + Base (DIEA) HATU->ActiveEster NewPeptide Coupled Product (R-CO-NH-Peptide) ActiveEster->NewPeptide Byproducts Tetramethylurea + HOAt + Base·HX ActiveEster->Byproducts Peptide Resin-Bound Peptide (H₂N-Peptide) Peptide->NewPeptide Aminolysis NewPeptide->Byproducts G cluster_troubleshoot Troubleshooting Loop start Start: Peptidyl-Resin (Fmoc-NH-Peptide-Resin) swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 couple 5. Couple (Add mix to resin) wash1->couple prepare_coupling 4. Prepare Coupling Mix (Acid + HATU + DIEA in DMF) prepare_coupling->couple monitor 6. Monitor Reaction (Kaiser Test) couple->monitor wash2 7. Wash (DMF, DCM) monitor->wash2 Complete incomplete Positive Kaiser Test (Incomplete Coupling) monitor->incomplete Incomplete end Finish: Coupled Product wash2->end recouple Double Couple (Repeat steps 4-6) incomplete->recouple cap Cap Unreacted Amines (Acetic Anhydride/DIEA) incomplete->cap Optional recouple->monitor cap->wash2

Figure 2: SPPS Workflow for Hindered Acid Incorporation.
Step-by-Step Methodology

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Preparation:

    • If starting with a dry peptidyl-resin, swell it in DMF (approx. 10 mL/g of resin) for at least 30-60 minutes in a suitable reaction vessel. [9][10] * Drain the DMF.

  • N-Terminal Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

    • Agitate gently for 5 minutes. Drain.

    • Repeat with a fresh 5 mL portion of the deprotection solution for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove all traces of piperidine.

  • Preparation of the Coupling Solution (Pre-activation):

    • In a separate vial, dissolve 2,5-Dibenzyloxyphenylacetic Acid (3 equivalents, 0.3 mmol, ~102 mg) and HATU (2.9 equivalents, 0.29 mmol, ~110 mg) in anhydrous DMF (2 mL).

    • Add DIEA (6 equivalents, 0.6 mmol, ~105 µL).

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated coupling solution from the previous step to the deprotected peptidyl-resin.

    • Agitate the mixture at room temperature. Due to the steric hindrance, an extended coupling time is recommended. Allow the reaction to proceed for at least 2-4 hours. For particularly difficult sequences, coupling overnight may be beneficial. [11]

  • Reaction Monitoring:

    • After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative ninhydrin (Kaiser) test.

    • Negative Result (beads are colorless/yellow): The coupling is complete. Proceed to Step 7.

    • Positive Result (beads are dark blue/purple): The coupling is incomplete, and free amines remain. Proceed to Step 6.

  • Addressing Incomplete Coupling (Troubleshooting):

    • Option A (Recommended): Double Couple. Drain the reaction solution, wash the resin once with DMF, and repeat steps 3-5. [11] * Option B: Capping. If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences. Add a solution of 5% acetic anhydride and 5% DIEA in DMF to the resin and agitate for 30 minutes.

  • Final Wash:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

    • The resin is now ready for the next coupling cycle or for final cleavage and deprotection.

Quantitative Parameters & Troubleshooting

Successful incorporation of demanding residues relies on optimizing reaction conditions. The following table provides recommended parameters and common troubleshooting strategies.

ParameterRecommended ValueRationale & Troubleshooting
Acid Equivalents 3 - 5 eqEnsures a high concentration to drive the reaction forward. For very difficult couplings, increasing to 5 eq may improve yield. [11]
Coupling Reagent 0.95 eq (relative to acid)Using slightly less than 1 eq of coupling reagent relative to the acid minimizes side reactions and waste.
Base (DIEA) 2x equivalents of AcidA significant excess of this non-nucleophilic base is required to neutralize the acid and facilitate activation.
Concentration 0.4 - 0.5 MHigher concentrations increase the probability of molecular collisions and can significantly improve reaction rates. [11]
Reaction Time 2 - 12 hoursSteric hindrance slows the reaction. Allow sufficient time. Monitor with the Kaiser test before stopping the reaction.
Temperature Room Temp to 50°CIf coupling is sluggish at room temperature, gently heating the reaction can increase the rate. However, this may also increase the risk of racemization. [8]
Solvent Choice DMF or NMPN-Methyl-2-pyrrolidone (NMP) has better solvating properties than DMF and can help disrupt peptide aggregation, which can hinder coupling efficiency. [8]

Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed. The benzyl ethers on the 2,5-dibenzyloxyphenylacetic acid residue are labile to strong acid.

  • Standard Cleavage: A standard cleavage cocktail, such as Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5), will typically cleave the peptide from the resin and simultaneously remove most common side-chain protecting groups (e.g., tBu, Boc, Trt) as well as the benzyl ethers.

  • Orthogonal Deprotection: If the hydroxyl groups need to be unmasked while other acid-labile groups remain, the benzyl ethers can be selectively removed via catalytic hydrogenation (e.g., H₂ gas, Palladium on carbon catalyst) after the peptide has been cleaved from the resin and purified.

References

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
  • Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS).
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Available at: [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. Available at: [Link]

  • Lee, Y. S., & Lee, Y. (2009). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 53(6), 615-628. Available at: [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Available at: [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Available at: [Link]

  • Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Fields, G. B., et al. (1997). Procedures to Improve Difficult Couplings. Methods in Enzymology, 289, 109-124. Available at: [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,5-Dibenzyloxyphenylacetic Acid by Recrystallization

Welcome to the technical support guide for the purification of 2,5-dibenzyloxyphenylacetic acid (CAS: 79755-47-8). This document provides researchers, scientists, and drug development professionals with in-depth, field-p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,5-dibenzyloxyphenylacetic acid (CAS: 79755-47-8). This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the recrystallization of this compound. Our goal is to move beyond simple protocols and equip you with the scientific rationale to troubleshoot and optimize your purification process effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind recrystallizing 2,5-dibenzyloxyphenylacetic acid?

A1: Recrystallization is a purification technique based on differential solubility. The core principle is to dissolve the impure 2,5-dibenzyloxyphenylacetic acid in a hot solvent to create a saturated or near-saturated solution. As this solution cools slowly, the solubility of the target compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, which are either present in smaller amounts or are more soluble in the cold solvent, remain dissolved in the surrounding liquid (the "mother liquor").

Q2: What are the ideal characteristics of a recrystallization solvent for this compound?

A2: An ideal solvent for 2,5-dibenzyloxyphenylacetic acid should exhibit the following properties:

  • High Solvency at High Temperatures: It must effectively dissolve the compound when heated to its boiling point.

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below to ensure a high recovery yield.

  • Does Not React: The solvent must be chemically inert and not react with the compound.

  • Appropriate Boiling Point: The boiling point should be high enough to dissolve the compound but low enough to be easily removed from the purified crystals by drying.

  • Volatility: It should be volatile enough to be easily evaporated from the final product.

  • Impurity Solubility Profile: Ideally, impurities should be either highly soluble in the cold solvent (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).

Q3: Based on its structure, what solvents are a good starting point for recrystallizing 2,5-dibenzyloxyphenylacetic acid?

A3: 2,5-Dibenzyloxyphenylacetic acid (C₂₂H₂₀O₄) is a moderately polar molecule, containing large nonpolar regions (two benzyl groups, one phenyl ring) and a polar carboxylic acid group. A single solvent may not be ideal. Therefore, a mixed solvent system is often the best approach. Good starting points include:

  • Ethanol/Water: The compound is likely soluble in hot ethanol. Water can then be added as an "anti-solvent" to the hot solution until it becomes slightly cloudy (the cloud point), after which a small amount of ethanol is added to redissolve the precipitate before cooling.

  • Acetone/Hexane: Acetone is a good solvent for many organic compounds. Hexane can be used as the anti-solvent in a similar manner to the ethanol/water system.[1]

  • Glacial Acetic Acid: For some aromatic carboxylic acids, acetic acid can be an effective recrystallization solvent, though its high boiling point can make it difficult to remove completely.[2]

Q4: How can I assess the purity of my recrystallized 2,5-dibenzyloxyphenylacetic acid?

A4: The most common and immediate methods are:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically <2°C). Impurities depress and broaden the melting point range. Compare your experimental value to the literature value.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when eluted with an appropriate solvent system (e.g., n-hexane and ethyl acetate).[3] The crude material can be spotted in an adjacent lane for comparison.

  • Spectroscopic Methods: For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization process.

Problem 1: The compound will not dissolve in the hot solvent.

  • Possible Cause: Insufficient solvent volume.

  • Solution: You may not have reached the minimum volume of hot solvent required for dissolution. Add small, incremental portions of the hot solvent to your mixture, bringing the solution back to a boil after each addition, until the solid fully dissolves. Avoid adding a large excess, as this will reduce your final yield.[4]

  • Possible Cause: Incorrect solvent choice.

  • Solution: The compound may be poorly soluble in your chosen solvent even when hot. If you have added a significant volume of solvent (e.g., >100 mL per gram of compound) with no success, the solvent is likely unsuitable. Recover your compound by evaporating the solvent and attempt the recrystallization with a different solvent or solvent system.[5]

Problem 2: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used.

  • Solution: The solution is not supersaturated upon cooling.[4] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) in a fume hood. Then, allow the concentrated solution to cool again.[5] You can test if significant compound remains in solution by dipping a glass rod in the mother liquor; if a solid residue forms upon evaporation, your yield can be improved by concentrating the solution.[5]

  • Possible Cause: The solution is supersaturated but requires a nucleation site.

  • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[4] The microscopic imperfections in the glass can provide a surface for crystal growth to begin.

  • Solution 2 (Seed Crystal): If you have a small crystal of pure 2,5-dibenzyloxyphenylacetic acid, add it to the cooled solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Solution 3 (Drastic Cooling): If the above methods fail, try cooling the flask in an ice-water bath. Note that this may cause the compound to precipitate rapidly, potentially trapping impurities.[4]

Problem 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is becoming supersaturated at a temperature above the compound's melting point. This often occurs when a compound is significantly impure, depressing its melting point.[4]

  • Solution 1: Reheat the solution to dissolve the oil. Add a small amount of additional solvent (if using a mixed system, add more of the "good" solvent, e.g., ethanol in an ethanol/water system).[5] This keeps the compound soluble for longer, allowing it to cool to a lower temperature before crystallization begins.

  • Solution 2: Ensure very slow cooling. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. An inverted beaker can also create an insulating atmosphere.[5] This slows the cooling rate, favoring the formation of ordered crystals over a disordered oil.

Problem 4: The final yield is very low (<50%).

  • Possible Cause: Using a large excess of solvent during dissolution.[5] As discussed in Problem 2, a significant portion of your compound remains in the mother liquor.

  • Solution: Before starting, perform a small-scale test to estimate the required solvent volume. If you have already completed the filtration, you can try to recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.

  • Possible Cause: Premature crystallization during hot filtration.

  • Solution: If you performed a hot filtration to remove insoluble impurities, the solution may have cooled in the funnel, causing your product to crystallize along with the impurities. To prevent this, use a stemless funnel, keep the receiving flask hot on a steam bath or hot plate, and use a small excess of hot solvent before filtering.

  • Possible Cause: Washing the collected crystals with the wrong solvent.

  • Solution: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your purified product.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common recrystallization issues.

G start Recrystallization Complete? problem Identify Issue start->problem No no_crystals no_crystals problem->no_crystals No Crystals Formed oiling_out oiling_out problem->oiling_out Product Oiled Out low_yield low_yield problem->low_yield Low Yield success Dry & Characterize Product (MP, TLC) problem->success Yes too_much_solvent too_much_solvent no_crystals->too_much_solvent Supersaturated? reheat Reheat to dissolve oil oiling_out->reheat Cooling too fast? check_mother_liquor check_mother_liquor low_yield->check_mother_liquor Check Mother Liquor boil_off Boil off excess solvent, re-cool too_much_solvent->boil_off No induce_nucleation Induce Nucleation too_much_solvent->induce_nucleation Yes boil_off->success scratch scratch induce_nucleation->scratch Scratch Flask seed seed induce_nucleation->seed Add Seed Crystal ice_bath ice_bath induce_nucleation->ice_bath Use Ice Bath scratch->success seed->success ice_bath->success add_solvent add_solvent reheat->add_solvent Add small amount of 'good' solvent slow_cool slow_cool add_solvent->slow_cool Cool slowly (insulate flask) slow_cool->success check_mother_liquor->success No: Accept yield concentrate Yes: Concentrate liquor for 2nd crop check_mother_liquor->concentrate Significant residue? concentrate->success Done

Caption: A decision tree for troubleshooting common recrystallization problems.

Data Summary

While specific quantitative solubility data for 2,5-dibenzyloxyphenylacetic acid is not widely published, the table below provides properties of common solvents useful for developing a recrystallization protocol based on the principles of "like dissolves like" and mixed-solvent strategies.

SolventFormulaBoiling Point (°C)PolarityNotes for Application
WaterH₂O100Very High (Polar Protic)Unlikely to be a good single solvent but excellent as an anti-solvent with alcohols.
EthanolC₂H₅OH78High (Polar Protic)Good candidate for the primary solvent in a mixed-solvent system with water or hexane.
AcetoneC₃H₆O56High (Polar Aprotic)A strong solvent, may dissolve the compound too well at room temperature. Good for a mixed system with a nonpolar solvent.[1]
Ethyl AcetateC₄H₈O₂77MediumA versatile solvent that is often a good starting point for moderately polar compounds.
TolueneC₇H₈111LowMay be a good solvent if impurities are highly polar. Its high boiling point can make it difficult to remove.
HexaneC₆H₁₄69Very Low (Nonpolar)The compound is likely insoluble. Excellent choice as an anti-solvent.[1]
Experimental Protocol: Recrystallization of 2,5-Dibenzyloxyphenylacetic Acid

This protocol outlines a general procedure using an ethanol/water mixed-solvent system. Always perform chemical procedures in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

  • Crude 2,5-dibenzyloxyphenylacetic acid

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (two sizes, e.g., 125 mL and 50 mL)

  • Hot plate with stirring capability

  • Watch glass to cover the larger flask

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Initial Dissolution:

    • Place the crude 2,5-dibenzyloxyphenylacetic acid (e.g., 1.0 g) into the 125 mL Erlenmeyer flask.

    • Add a minimal amount of ethanol (e.g., 10-15 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid just dissolves at the boiling point. It is critical to use the minimum amount of hot solvent necessary.

  • Addition of Anti-Solvent:

    • While keeping the ethanol solution hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy. This is the point of saturation.

    • To ensure the formation of pure crystals, add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a countertop.[5] Do not disturb the flask during this period. Slow cooling is essential for forming large, pure crystals.[5]

    • Once the flask has reached room temperature and crystal formation has ceased, you can place it in an ice-water bath for an additional 15-20 minutes to maximize the yield.

  • Isolation of Crystals:

    • Set up a suction filtration apparatus with a Buchner funnel and a properly sized piece of filter paper.

    • Wet the filter paper with a small amount of the cold ethanol/water mother liquor.

    • Turn on the vacuum and pour the crystallized mixture into the funnel. Use a spatula to transfer any remaining crystals.

    • Wash the crystals with a small portion of ice-cold ethanol/water to remove any remaining soluble impurities.

    • Allow the crystals to dry on the filter for several minutes with the vacuum running to pull air through the filter cake.

  • Drying:

    • Transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

References
  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Help! Recrystallization sources of error. (2012). Reddit. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • RECRYSTALLISATION. University of Calgary, Department of Chemistry. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Diphenylacetic acid. Organic Syntheses. [Link]

  • Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. (2023). Journal of Pharmaceutical Research. [Link]

Sources

Optimization

solving solubility issues of 2,5-dibenzyloxyphenylacetic acid in water

Topic: Troubleshooting and optimizing the aqueous solubility of 2,5-dibenzyloxyphenylacetic acid (2,5-DBPA). Audience: Pharmaceutical Researchers, Chemical Biologists, and Formulation Scientists.[1] Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting and optimizing the aqueous solubility of 2,5-dibenzyloxyphenylacetic acid (2,5-DBPA). Audience: Pharmaceutical Researchers, Chemical Biologists, and Formulation Scientists.[1]

Executive Summary: The Physicochemical Barrier

2,5-Dibenzyloxyphenylacetic acid (2,5-DBPA) presents a classic "brick dust" solubility challenge.[1] While the phenylacetic acid core provides a hydrophilic "head" (the carboxylic acid), the molecule is dominated by two bulky, lipophilic benzyloxy groups at the 2 and 5 positions.[1]

  • The Core Problem: The molecule is an amphiphile heavily weighted toward lipophilicity.[1] In its protonated (free acid) form, the lattice energy and hydrophobic surface area prevent interaction with water molecules.[1]

  • The Solution: Solubility is almost exclusively pH-dependent .[1] You must convert the free acid into its ionized salt form (carboxylate anion) to achieve meaningful aqueous concentration.[1]

  • Estimated pKa: ~4.4 – 4.6 (Based on structural analogy to phenylacetic acid and electronic effects of alkoxy substituents).[1]

This guide provides the protocols to overcome these barriers using pH adjustment, cosolvents, and salt formation.[1]

Solubility Decision Matrix

Before starting, determine your experimental constraints using the workflow below.

SolubilityMatrix Start Start: Define Application IsBio Is this for a Biological Assay (Cell/Enzyme)? Start->IsBio HighConc Is Target Conc > 10 mM? IsBio->HighConc No (Synthesis/Analysis) DMSOStock PROTOCOL C: DMSO Stock + Buffered Dilution IsBio->DMSOStock Yes SaltForm PROTOCOL A: In Situ Salt Formation (pH > 8.0) HighConc->SaltForm Yes Cosolvent PROTOCOL B: Organic Cosolvent (DMSO/EtOH) HighConc->Cosolvent No PrecipCheck Check for Precipitation DMSOStock->PrecipCheck Dilute Success Proceed to Assay PrecipCheck->Success Clear Fail Fail PrecipCheck->Fail Cloudy Cyclo Advanced Formulation: HP-β-CD Complex Fail->Cyclo Add Cyclodextrin or Increase pH

Figure 1: Decision matrix for selecting the correct solubilization strategy based on experimental needs.

Troubleshooting Guides & Protocols

Protocol A: In Situ Salt Formation (High Concentration)

Best for: Chemical synthesis, stock solutions for non-biological use, or analytical standards.[1]

The Science: To dissolve a weak acid, the pH must be at least 2 units above its pKa.[1] For 2,5-DBPA (est. pKa ~4.5), you need a pH > 6.5, ideally > 8.0 to ensure >99.9% ionization.[1]

Step-by-Step:

  • Weighing: Weigh the required amount of 2,5-DBPA solid.

  • Suspension: Add water to 80% of the final volume.[1] Note: The solid will float and not dissolve.[1]

  • Titration: Add 1.0 M NaOH (or KOH) dropwise with constant stirring.

    • Stoichiometry: You need 1.05 molar equivalents of base relative to the acid.[1]

  • Monitoring: The solution will turn from a cloudy suspension to a clear solution as the carboxylate salt forms.[1]

  • Adjustment: Once clear, check pH. If pH > 10, back-titrate carefully with dilute HCl to pH 8.0–8.5 if neutral pH is required (do not go below pH 7).[1]

  • Final Volume: Add water to the final target volume.

Common Issue:

"I added NaOH, but it's still cloudy." Fix: The lipophilic benzyloxy groups may require a "wetter" environment to allow the base to attack the acid.[1] Add 5-10% Ethanol or DMSO to facilitate the initial dissolution, then continue with NaOH.[1]

Protocol B: The "Gold Standard" DMSO Stock (Biological Assays)

Best for: Cell culture, enzyme inhibition assays (IC50 determination).[1]

The Science: 2,5-DBPA is highly soluble in aprotic solvents like DMSO.[1] This protocol uses a high-concentration organic stock that is diluted into the assay buffer.[1]

Step-by-Step:

  • Stock Preparation: Dissolve 2,5-DBPA in 100% DMSO to a concentration of 10 mM to 50 mM .

    • Verification: This should be clear and colorless.[1] If not, sonicate for 30 seconds.

  • Assay Buffer Prep: Ensure your assay buffer (PBS, HEPES, or Tris) has a pH of 7.4 or higher .[1]

    • Critical: Do not use acidic buffers (Acetate, Citrate pH < 6).[1]

  • Dilution: Pipette the DMSO stock into the buffer while vortexing rapidly.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity.[1]

Troubleshooting "Crash Out": If a white precipitate forms immediately upon dilution:

  • Cause: The "Intrinsic Solubility" (

    
    ) of the unionized acid is exceeded.[1]
    
  • Remedy:

    • Lower the final concentration.[1]

    • Increase the pH of the buffer to 8.0.[1]

    • Add a surfactant: 0.05% Tween-80 or 0.1% BSA (Bovine Serum Albumin) can bind the lipophilic tail and keep it in solution.[1]

Quantitative Data: Solubility Profile

Since specific experimental data for 2,5-DBPA is rare in public literature, the following values are expert estimates based on Structure-Property Relationships (SPR) of similar phenylacetic acid derivatives (e.g., Gentisic acid derivatives).

Solvent / ConditionEstimated SolubilityMechanism
Water (pH 2.0 - 5.0) < 0.01 mg/mL (Insoluble)Molecule is protonated (neutral); hydrophobic forces dominate.[1]
Water (pH 7.4) 0.1 - 0.5 mg/mLPartially ionized; equilibrium exists between soluble anion and insoluble acid.[1]
Water (pH > 9.0) > 10 mg/mLFully ionized (

); high solubility as Sodium 2,5-dibenzyloxyphenylacetate.[1]
DMSO > 50 mg/mL"Like dissolves like"; excellent solvation of aromatic rings.[1]
Ethanol > 20 mg/mLGood solubility; useful as a co-solvent.[1]

Frequently Asked Questions (FAQ)

Q1: Can I autoclave the solution? A: No. Phenylacetic acid derivatives can be susceptible to decarboxylation at high temperatures, and the benzyl ether linkage (


) might undergo cleavage under extreme heat/pressure conditions.[1] Use 0.22 µm sterile filtration  instead.

Q2: Why does my solution turn yellow over time? A: This indicates oxidation.[1] The benzyloxy groups are relatively stable, but the phenylacetic core can oxidize.[1]

  • Fix: Store stock solutions in amber vials at -20°C. Degas buffers to remove oxygen.

Q3: I need to inject this into mice. What vehicle do you recommend? A: For in vivo administration, avoid pure DMSO.[1]

  • Recommended Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline.[1]

  • Preparation: Dissolve drug in DMSO/Tween first, then slowly add Saline while vortexing.[1] If it precipitates, adjust pH to 7.5-8.0 using trace NaOH.[1]

Q4: Is cyclodextrin helpful? A: Yes. If pH adjustment is not possible (e.g., pH sensitive assay), use 20% (w/v) HP-β-Cyclodextrin in water.[1] The hydrophobic cavity of the cyclodextrin will encapsulate the benzyl rings, increasing solubility without raising pH.[1]

References

  • PubChem. Phenylacetic Acid - Compound Summary (CID 999).[1] National Library of Medicine.[1] [https://pubchem.

Sources

Troubleshooting

Technical Support Center: Chlorination of 2,5-Dibenzyloxyphenylacetic Acid

Introduction The conversion of 2,5-dibenzyloxyphenylacetic acid to its corresponding acyl chloride is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials. However, the presence...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The conversion of 2,5-dibenzyloxyphenylacetic acid to its corresponding acyl chloride is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials. However, the presence of two benzyl ether protecting groups introduces significant challenges, making the molecule susceptible to a range of side reactions under typical chlorination conditions. This guide provides an in-depth analysis of these potential issues, offering detailed troubleshooting strategies and optimized protocols to help researchers achieve high yields of the desired product with minimal impurity formation. As your dedicated application scientist, my goal is to explain the causality behind these experimental choices, empowering you to not just follow a protocol, but to understand and control your chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents for converting a carboxylic acid to an acyl chloride?

A: The most frequently employed reagents are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus-based reagents like phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃).[1][2] For laboratory-scale synthesis, thionyl chloride and oxalyl chloride are the most common due to their efficiency and the formation of gaseous byproducts that are easily removed.[2][3][4]

Q2: Why is 2,5-dibenzyloxyphenylacetic acid particularly prone to side reactions during chlorination?

A: The primary source of instability is the benzyl ether protecting groups. Benzyl ethers are sensitive to acidic conditions and can be cleaved by strong acids or Lewis acids.[5] The chlorination reaction itself generates HCl as a byproduct, and reagents like thionyl chloride can act as Lewis acids, creating an environment conducive to debenzylation. Furthermore, the benzylic C-H bonds (Ar-CH₂-O) can be susceptible to radical chlorination under harsh conditions.

Q3: Which chlorinating agent is generally preferred for substrates with sensitive functional groups like benzyl ethers?

A: Oxalyl chloride, typically used with a catalytic amount of N,N-dimethylformamide (DMF) in a non-polar solvent like dichloromethane (DCM), is the superior choice for sensitive substrates.[6][7] This system operates under much milder conditions (often at room temperature) compared to thionyl chloride, which frequently requires heating.[6][7][8] The milder conditions significantly reduce the risk of acid-catalyzed side reactions like ether cleavage.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Low yield of the desired acyl chloride and isolation of debenzylated or partially debenzylated products.
  • Observation: You observe significant amounts of 2,5-dihydroxyphenylacetic acid derivatives or mono-debenzylated species in your crude product analysis (e.g., by LC-MS or ¹H NMR).

  • Root Cause Analysis: This is the most common side reaction and is almost certainly due to the cleavage of the benzyl ether protecting groups. This is an acid-catalyzed process. The source of the acid can be:

    • HCl Byproduct: All standard chlorination reactions (SOCl₂ or (COCl)₂) produce HCl gas.[9] If this byproduct is not effectively removed or is allowed to build up, it can protonate the ether oxygen, initiating cleavage.

    • Lewis Acidity of the Reagent: Thionyl chloride (SOCl₂) itself can act as a Lewis acid, particularly at elevated temperatures, facilitating ether cleavage.

    • Hydrolysis: Trace moisture reacting with the chlorinating agent or the product acyl chloride generates more HCl, exacerbating the problem.[10]

  • Solutions & Optimization Strategy:

    • Switch to a Milder Reagent: Immediately switch from thionyl chloride to oxalyl chloride with catalytic DMF. This is the most effective solution. The reaction can be run at 0 °C to room temperature, minimizing acid-mediated degradation.[7]

    • Include an HCl Scavenger: If you must use thionyl chloride, consider adding a non-nucleophilic base like pyridine to the reaction.[11] However, this can complicate purification. A better approach is to perform the reaction under a gentle stream of inert gas (N₂ or Argon) to continuously sweep away the gaseous HCl and SO₂ byproducts.

    • Control Temperature: Avoid high temperatures and prolonged heating. When using thionyl chloride, run the reaction at the lowest temperature that allows for a reasonable reaction rate. Do not reflux unless absolutely necessary.

    • Ensure Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried. Use anhydrous solvents.[10] This prevents the formation of excess HCl from hydrolysis.

Issue 2: Observation of chlorinated impurities on the benzyl groups (Benzylic Chlorination).
  • Observation: Mass spectrometry or NMR analysis indicates the addition of one or more chlorine atoms to the benzylic (Ar-CH₂-O) positions.

  • Root Cause Analysis: This side reaction is typically caused by a radical mechanism. Thionyl chloride can undergo homolytic cleavage at high temperatures or upon exposure to UV light (e.g., direct sunlight) to generate chlorine radicals, which can then abstract a benzylic proton, leading to chlorination at that site.

  • Solutions & Optimization Strategy:

    • Exclude Light: Run the reaction in a flask wrapped in aluminum foil to prevent photo-initiated radical formation.

    • Lower the Temperature: Radical formation is energetically demanding. By running the reaction at or below room temperature (as is possible with oxalyl chloride), you significantly disfavor this pathway.

    • Avoid Excess Reagent and Long Reaction Times: Use the minimum necessary excess of the chlorinating agent (e.g., 1.2-1.5 equivalents) and monitor the reaction by TLC or IR spectroscopy to avoid unnecessarily long reaction times.

Issue 3: The reaction mixture turned dark brown/black, and I isolated mostly intractable tar.
  • Observation: The reaction proceeds with significant color change, and workup yields a polymeric or tar-like substance instead of the desired product.

  • Root Cause Analysis: This points to extensive decomposition, which can be caused by several factors:

    • Excessive Heat: The substrate is likely thermally unstable, especially in the harsh, acidic environment of the chlorination reaction.

    • Intramolecular Friedel-Crafts Acylation: The newly formed, highly reactive acyl chloride is an electrophile. It can potentially attack one of the electron-rich aromatic rings (either the main phenyl ring or the benzyl protecting groups) in an intramolecular electrophilic aromatic substitution (EAS) reaction.[12] This is particularly likely if strong Lewis acids are present and heat is applied, leading to complex polymeric material.

  • Solutions & Optimization Strategy:

    • Strict Temperature Control: This is paramount. Use an ice bath (0 °C) during the addition of the chlorinating agent, and allow the reaction to proceed at 0 °C or slowly warm to room temperature. Avoid heating at all costs.

    • Use the Right Reagent: Oxalyl chloride/DMF is far less likely to promote Friedel-Crafts reactions than thionyl chloride due to the milder conditions and the absence of a strong Lewis acid character.[7]

    • Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions that may contribute to polymer formation.

Issue 4: My crude product shows an anhydride peak in the IR spectrum.
  • Observation: Infrared spectroscopy of the crude product shows a characteristic anhydride signal (two C=O stretches, typically around 1810 cm⁻¹ and 1750 cm⁻¹), in addition to the acyl chloride C=O stretch (~1800 cm⁻¹).

  • Root Cause Analysis: Anhydride formation occurs when the product acyl chloride reacts with unreacted starting carboxylic acid.[10]

  • Solutions & Optimization Strategy:

    • Ensure Complete Reaction: Monitor the reaction to ensure all the starting carboxylic acid has been consumed. A simple way is to withdraw a small aliquot, carefully quench it with methanol, and analyze by TLC or LC-MS to see if any of the starting methyl ester is formed. If starting material remains, the reaction is incomplete.

    • Purify the Acyl Chloride: If the reaction cannot be driven to completion, the crude acyl chloride can be purified by distillation under high vacuum to remove the less volatile carboxylic acid before its use in the next step.[10] However, given the thermal sensitivity of this molecule, this should be a last resort. It is better to optimize the reaction to go to completion.

Data Summary: Comparison of Chlorinating Agents

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂) / cat. DMF
Typical Conditions Neat or in solvent (e.g., Toluene), RT to Reflux[8]In solvent (e.g., DCM, THF), 0 °C to RT[7][8]
Reactivity High, less selectiveMilder, more selective[7]
Byproducts SO₂(g), HCl(g)[2][9]CO(g), CO₂(g), HCl(g)[7]
Risk of Ether Cleavage High, especially with heatLow
Risk of Benzylic Cl Moderate, especially with heat/lightVery Low
Work-up Excess removed by distillation (BP ~79 °C)[6]Excess removed by evaporation (BP ~63 °C)[6]
Recommendation Not Recommended for this substrateHighly Recommended

Visual Diagrams

Reaction Pathways

Start 2,5-Dibenzyloxyphenylacetic Acid Reagent Chlorinating Agent ((COCl)₂ or SOCl₂) Start->Reagent Product Desired Product: 2,5-Dibenzyloxyphenylacetyl Chloride Reagent->Product Main Reaction (Mild Conditions) Side1 Side Product 1: Ether Cleavage (Debenzylation) Reagent->Side1 Side Reaction (Acid, Heat) Side2 Side Product 2: Benzylic Chlorination Reagent->Side2 Side Reaction (Heat, Light) Side3 Side Product 3: Decomposition / Tar Reagent->Side3 Side Reaction (Excessive Heat)

Caption: Main reaction pathway versus potential side reactions.

Troubleshooting Workflow

Start Problem Observed? P1 Ether Cleavage (Debenzylation) Start->P1 Yes P2 Benzylic Chlorination Start->P2 Yes P3 Decomposition (Tar) Start->P3 Yes P4 Anhydride Formation Start->P4 Yes S1 1. Use Oxalyl Chloride 2. Lower Temperature 3. Ensure Anhydrous Cond. P1->S1 S2 1. Exclude Light 2. Lower Temperature P2->S2 S3 1. Strict Temp Control (0 °C) 2. Use Oxalyl Chloride P3->S3 S4 1. Drive reaction to completion 2. Use 1.2-1.5 eq. reagent P4->S4 End Problem Solved S1->End S2->End S3->End S4->End

Caption: A logical workflow for troubleshooting common issues.

Optimized Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Thionyl chloride and oxalyl chloride are corrosive and toxic. The reactions evolve corrosive HCl gas. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Recommended Method using Oxalyl Chloride

This is the preferred method for minimizing side reactions with this sensitive substrate.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (N₂ or Argon).

  • Reagent Setup: Add 2,5-dibenzyloxyphenylacetic acid (1.0 eq) to the flask and dissolve it in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (approx. 0.05 eq, e.g., one drop from a syringe) to the stirred solution.

  • Reagent Addition: Slowly add oxalyl chloride (1.3 eq) dropwise via syringe over 10-15 minutes. Vigorous gas evolution (CO, CO₂, HCl) will be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material. A simple method is to take a small aliquot, quench it with anhydrous methanol, and analyze by TLC against a standard of the starting acid. The formation of the methyl ester (visible by TLC) indicates the presence of the acyl chloride.

  • Work-up: Once the reaction is complete, concentrate the solution under reduced pressure (rotary evaporator) to remove the solvent and any excess oxalyl chloride.[6] The resulting crude 2,5-dibenzyloxyphenylacetyl chloride is typically a yellow oil or solid and can often be used in the next step without further purification.

Protocol B: Using Thionyl Chloride (with Precautions)

This method is not recommended but is provided for contexts where oxalyl chloride is unavailable. The risk of side reactions is significantly higher.

  • Preparation: Flame-dry a round-bottom flask with a stir bar and an attached reflux condenser. Ensure the top of the condenser is connected to a gas outlet/bubbler to vent HCl and SO₂ safely.

  • Reagent Setup: Add 2,5-dibenzyloxyphenylacetic acid (1.0 eq) and a suitable anhydrous solvent (e.g., toluene or DCM) to the flask.

  • Reagent Addition: At room temperature, slowly add thionyl chloride (1.5 eq) dropwise. Gas evolution will occur.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Avoid heating unless absolutely necessary. Monitor the reaction closely.

  • Work-up: Once complete, remove the solvent and excess thionyl chloride under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of SOCl₂. Use the crude product immediately.

References

  • Masterson, D. S. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]

  • Atlas. What reagent is used to convert a carboxylic acid into the corresponding chloride?. [Link]

  • ChemBeast. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. [Link]

  • Clark, J. (2015). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • JoVE. (2025). Video: Carboxylic Acids to Acid Chlorides. [Link]

  • ScienceMadness.org. (2016). Reagents for the preparation of acid chlorides: pros and cons. [Link]

  • Organic Chemistry Portal. Selective Cleavage of Benzyl Ethers. [Link]

  • OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

  • Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

  • LibreTexts Chemistry. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

  • LibreTexts Chemistry. (2015). 17.07: Conversion of carboxylic acids to acid chlorides. [Link]

  • Reddit. (2016). PCL5 vs SOCl2 for acid chloride formation. [Link]

  • LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • Clark, J. friedel-crafts acylation of benzene. [Link]

  • ChemHelp ASAP. (2019). synthesis & cleavage of benzyl ethers. YouTube. [Link]

  • Masterson, D. S. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Brainly.in. (2022). when benzyl alcohol is treated with thionyl chloride, product formed is ?. [Link]

  • ResearchGate. (2020). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. [Link]

  • Masterson, D. S. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2018). benzyl ether cleavage. YouTube. [Link]

  • Leonard, M. S. (2013). Reaction with Thionyl Chloride. YouTube. [Link]

  • Sciencemadness Wiki. Thionyl chloride. [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation of 2,5-Dibenzyloxyphenylacetic Acid: A Comparative Methodological Guide

The following guide provides an in-depth technical analysis and comparison of mass spectrometry methodologies for 2,5-dibenzyloxyphenylacetic acid , a critical synthetic intermediate often used in the production of homog...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparison of mass spectrometry methodologies for 2,5-dibenzyloxyphenylacetic acid , a critical synthetic intermediate often used in the production of homogentisic acid derivatives.

Executive Summary & Product Context

2,5-Dibenzyloxyphenylacetic acid (CAS: 79755-47-8) serves as a protected precursor in the synthesis of pharmaceuticals targeting alkaptonuria and tyrosinemia pathways. Its structural integrity relies on the benzyl (Bn) ether protecting groups, which mask the reactive phenol moieties.

For researchers, the "product performance" in this context refers to the detectability and structural characterization of this molecule during synthesis monitoring or impurity profiling. This guide compares the two dominant analytical workflows: LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization) versus GC-EI-MS (Gas Chromatography-Electron Impact) .

Comparison Matrix: Analytical Suitability
FeatureMethod A: LC-ESI-MS/MS (Recommended) Method B: GC-EI-MS (Alternative)
Primary Ionization Soft (Protonation/Deprotonation)Hard (Radical Cation Formation)
Molecular Ion Detection Excellent ([M+H]⁺ or [M-H]⁻)Weak or Absent (M⁺ often fragments)
Structural Insight Sequential deprotection monitoringFingerprinting (Tropylium ion dominance)
Sample Prep Minimal (Direct injection)Requires Derivatization (Methylation/Silylation)
Limit of Detection High (pg/mL range)Moderate (ng/mL range)

Mechanistic Deep Dive: Fragmentation Pathways

To validate the presence of 2,5-dibenzyloxyphenylacetic acid, one must understand its dissociation kinetics. The molecule contains two labile regions: the benzyl ether linkages and the carboxylic acid tail .

ESI-MS/MS Fragmentation (Positive Mode)

In positive ion mode (ESI+), the molecule forms a protonated precursor


. The fragmentation is driven by charge-remote and charge-proximate mechanisms centered on the benzyl groups.
  • Precursor Ion:

    
     (Monoisotopic mass of 
    
    
    
    is 348.14 Da).
  • Primary Pathway: The most energetically favorable pathway is the cleavage of the benzyl ether bond, generating a stable tropylium ion (

    
    , 
    
    
    
    ) or the neutral loss of toluene/benzyl radical depending on the internal energy.
  • Secondary Pathway: Sequential loss of the benzyl protecting groups to reveal the phenolic core.

ESI-MS/MS Fragmentation (Negative Mode)

In negative mode (ESI-), the carboxylic acid deprotonates to form


.
  • Precursor Ion:

    
    .
    
  • Primary Pathway: Decarboxylation (Loss of

    
    , -44 Da) is common in phenylacetic acid derivatives, driven by the stability of the resulting benzyl anion, which is resonance-stabilized by the aromatic ring.
    
Visualization of Fragmentation Logic

The following diagram illustrates the competing fragmentation pathways in ESI(+) mode, essential for designing Multiple Reaction Monitoring (MRM) transitions.

FragmentationPathway Parent Precursor [M+H]+ m/z 349.14 Inter1 Mono-Debenzylated Cation [M+H - C7H8]+ m/z 257.08 Parent->Inter1 - Benzyl Group (92 Da) Tropylium Tropylium Ion C7H7+ m/z 91.05 Parent->Tropylium Direct Cleavage Inter2 Fully Deprotected Core (2,5-Dihydroxyphenylacetic acid) m/z 165.05 Inter1->Inter2 - 2nd Benzyl Group Inter1->Tropylium Secondary Cleavage NeutralLoss Neutral Loss: Toluene (92 Da)

Figure 1: Proposed ESI(+) fragmentation pathway showing sequential debenzylation and tropylium ion formation.

Experimental Protocols & Method Validation

To ensure reproducibility, the following protocols are standardized for high-throughput analysis.

Protocol A: LC-ESI-MS/MS (Targeted Quantification)

Objective: Quantify the intact protected species in a reaction mixture.

  • Sample Preparation:

    • Dilute reaction aliquot to 1 µg/mL in 50:50 Acetonitrile:Water (+0.1% Formic Acid).

    • Critical Step: Use amber vials to prevent photo-degradation of the benzyl ethers.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Gradient: 5% B to 95% B over 5 mins (A: Water + 0.1% FA; B: ACN + 0.1% FA).

    • Note: The dibenzyloxyphenyl group makes this molecule highly hydrophobic; expect late elution.

  • MS Parameters (Source: ESI):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 400°C.

    • MRM Transitions:

      • Quantifier:

        
         (High intensity, low specificity).
        
      • Qualifier:

        
         (Specific loss of one benzyl group).
        
Protocol B: GC-EI-MS (Impurity Fingerprinting)

Objective: Identify structural isomers or synthesis by-products.

  • Derivatization (Mandatory):

    • The free carboxylic acid leads to poor peak shape and thermal instability in GC.

    • Reagent: TMS-Diazomethane or BSTFA.

    • Reaction: Incubate 100 µL sample + 50 µL BSTFA at 60°C for 30 mins to form the Trimethylsilyl (TMS) ester.

  • GC Conditions:

    • Column: DB-5ms (30m x 0.25mm).

    • Temp Program: 100°C (1 min)

      
       300°C at 20°C/min.
      
  • EI Spectrum Interpretation:

    • Look for the molecular ion of the derivative (e.g., TMS ester MW = 420).

    • Expect a dominant base peak at m/z 91 (Tropylium).

    • Secondary peaks at m/z 65 (Cyclopentadienyl) and m/z 181 (Poly-aromatic fragments).

Comparative Data Analysis

The choice of method drastically alters the observed spectral data. The table below contrasts the data output, aiding in the selection of the correct workflow for your specific research phase.

ParameterLC-ESI-MS/MS (Soft Ionization)GC-EI-MS (Hard Ionization)
Dominant Peak

or


(Tropylium)
Spectral Complexity Low (Molecular ion + specific fragments)High (Extensive fragmentation)
Differentiation Can distinguish free acid from ester by massHarder to distinguish without derivatization
Application Pharmacokinetics / Reaction Monitoring Raw Material QC / Purity Check
Decision Logic for Researchers

Use the following flowchart to select the appropriate ionization technique based on your analytical needs.

MethodSelection Start Analytical Goal Goal1 Quantify Intact Intermediate Start->Goal1 Goal2 Identify Unknown Impurities Start->Goal2 Method1 LC-ESI-MS/MS (MRM Mode) Goal1->Method1 Soft Ionization Preserves Structure Method2 GC-EI-MS (Full Scan) Goal2->Method2 Hard Ionization Library Matching

Figure 2: Decision tree for selecting MS methodology.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved October 26, 2023.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11237298 (2,5-Dibenzyloxyphenylacetic acid).

  • Holcapek, M., et al. (2010). Fragmentation reactions using electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [1]

Sources

Validation

A Comparative Guide to the FTIR Characteristic Peaks of Benzyloxy Phenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The Structural Landscape of Benzyloxy Phenylacetic Acid: An FTIR Perspective FTIR spectroscopy is a powerful, non-destructive technique that probes the vibr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Structural Landscape of Benzyloxy Phenylacetic Acid: An FTIR Perspective

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. For a molecule like 4-benzyloxyphenylacetic acid, the structure is rich with functional groups that give rise to a unique and identifiable infrared spectrum. The key to interpreting this spectrum lies in dissecting the molecule into its constituent parts: the carboxylic acid, the two phenyl rings, the methylene bridge, and the ether linkage. Each of these components has characteristic vibrational frequencies that, when taken together, form a molecular fingerprint.

The overall structure of a benzyloxy phenylacetic acid derivative can be visualized as follows:

Caption: Molecular structure of 4-benzyloxyphenylacetic acid.

Comparative Analysis of Characteristic FTIR Peaks

To fully appreciate the FTIR spectrum of a benzyloxy phenylacetic acid derivative, it is instructive to compare it with simpler, related molecules. The following table summarizes the key vibrational frequencies for 4-benzyloxyphenylacetic acid (predicted based on analysis of its functional groups and comparison with analogs), alongside experimental data for phenylacetic acid and 4-methoxyphenylacetic acid. This comparative approach allows for the clear identification of the spectral contributions from the benzyloxy group.

Functional GroupVibrational ModePhenylacetic Acid (cm⁻¹)4-Methoxyphenylacetic Acid (cm⁻¹)4-Benzyloxy-phenylacetic Acid (Predicted, cm⁻¹)
Carboxylic Acid O-H Stretch3300-2500 (very broad)[1]3300-2500 (very broad)3300-2500 (very broad)
C=O Stretch~1710 (strong)[1]~1705 (strong)~1700-1710 (strong)
C-O Stretch1320-1210 (medium)[1]1320-1210 (medium)1320-1210 (medium)
Aromatic Rings Aromatic C-H Stretch3100-3000 (weak-medium)3100-3000 (weak-medium)3100-3000 (weak-medium)
Aromatic C=C Stretch1600-1450 (multiple bands)1600-1450 (multiple bands)1600-1450 (multiple bands)
Aliphatic CH₂ C-H Stretch2950-2850 (weak-medium)2950-2850 (weak-medium)2950-2850 (weak-medium)
Ether Linkage C-O-C Asymmetric StretchN/A~1250 (strong)~1250 (strong)
C-O-C Symmetric StretchN/A~1030 (medium)~1040 (medium)

Deciphering the Spectrum: A Detailed Look at Key Vibrational Modes

The following diagram illustrates the primary vibrational modes that give rise to the characteristic peaks in the FTIR spectrum of a benzyloxy phenylacetic acid derivative. Understanding these modes is fundamental to accurate spectral interpretation.

cluster_molecule Benzyloxy Phenylacetic Acid cluster_peaks Characteristic FTIR Peaks (cm⁻¹) Carboxylic Acid Carboxylic Acid O-H Stretch (3300-2500) O-H Stretch (3300-2500) Carboxylic Acid->O-H Stretch (3300-2500) Broad, H-bonding C=O Stretch (1710-1690) C=O Stretch (1710-1690) Carboxylic Acid->C=O Stretch (1710-1690) Strong, Sharp Aromatic Rings Aromatic Rings Aromatic C=C (1600-1450) Aromatic C=C (1600-1450) Aromatic Rings->Aromatic C=C (1600-1450) Multiple Bands Aromatic C-H (>3000) Aromatic C-H (>3000) Aromatic Rings->Aromatic C-H (>3000) Weak-Medium Ether Linkage Ether Linkage C-O-C Asymmetric (1250) C-O-C Asymmetric (1250) Ether Linkage->C-O-C Asymmetric (1250) Strong Aliphatic CH₂ Aliphatic CH₂ Aliphatic C-H (<3000) Aliphatic C-H (<3000) Aliphatic CH₂->Aliphatic C-H (<3000) Weak-Medium

Caption: Key functional groups and their corresponding FTIR vibrational modes.

The Carboxylic Acid Signature

The carboxylic acid group provides some of the most distinct peaks in the spectrum. The O-H stretch is exceptionally broad, typically spanning from 3300 to 2500 cm⁻¹, and is a hallmark of carboxylic acid dimers formed through hydrogen bonding.[1] This broad absorption often overlaps with the C-H stretching vibrations. The C=O (carbonyl) stretch is another prominent feature, appearing as a strong, sharp band between 1760 and 1690 cm⁻¹.[1] For benzyloxy phenylacetic acid, which is an aromatic carboxylic acid, this peak is expected to be in the lower end of this range, around 1710-1700 cm⁻¹, due to conjugation with the phenyl ring. The position of this peak is sensitive to the electronic nature of substituents on the phenyl ring. Electron-withdrawing groups tend to shift this absorption to a higher wavenumber, while electron-donating groups shift it to a lower wavenumber.[2]

The Aromatic Framework

Both phenyl rings contribute to the spectrum with characteristic absorptions. The aromatic C-H stretching vibrations are typically observed as weak to medium intensity bands just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). The in-ring C=C stretching vibrations give rise to a series of medium to strong absorptions in the 1600-1450 cm⁻¹ region. Additionally, strong absorptions in the 900-675 cm⁻¹ range due to C-H out-of-plane bending can be diagnostic of the substitution pattern on the aromatic rings.

The Benzyloxy Group: The Ether Linkage

The benzyloxy group introduces two key features. The aliphatic C-H stretching of the methylene (-CH₂-) group appears as weak to medium bands in the 2950-2850 cm⁻¹ region. The most diagnostic feature of the ether linkage is the C-O-C stretching vibrations. Aryl alkyl ethers, such as the benzyloxy group, typically show two strong C-O stretching bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.[3] The high intensity of the asymmetric stretch, in particular, is a strong indicator of the ether functionality.

Experimental Protocol: Acquiring an FTIR Spectrum

This section provides a standardized, self-validating protocol for obtaining a high-quality FTIR spectrum of a solid benzyloxy phenylacetic acid derivative using the Attenuated Total Reflectance (ATR) technique.

cluster_workflow FTIR-ATR Experimental Workflow A Instrument Preparation (Clean ATR crystal) B Background Spectrum (Empty crystal) A->B C Sample Application (Small amount of solid) B->C D Apply Pressure C->D E Sample Spectrum Acquisition D->E F Data Processing (Baseline correction, peak picking) E->F G Cleaning F->G

Caption: A stepwise workflow for acquiring an FTIR spectrum using the ATR technique.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination from previous samples.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, acquire a background spectrum. This spectrum measures the absorbance of the ambient atmosphere (e.g., CO₂, H₂O) and the instrument itself.

    • Trustworthiness Check: The background spectrum should be a relatively flat line with characteristic peaks for atmospheric CO₂ (around 2350 cm⁻¹) and water vapor (around 3700 cm⁻¹ and 1600 cm⁻¹).

  • Sample Application:

    • Place a small amount of the solid benzyloxy phenylacetic acid derivative onto the center of the ATR crystal. Only a few milligrams of the sample are required.

  • Pressure Application:

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact will result in a weak and noisy spectrum.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the previously collected background spectrum, resulting in a clean spectrum of the sample.

    • Typical Parameters:

      • Spectral Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing:

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Use the instrument's software to identify and label the wavenumbers of the major absorption peaks.

  • Cleaning:

    • Thoroughly clean the ATR crystal and the press with a suitable solvent to remove all traces of the sample.

Conclusion

The FTIR spectrum of benzyloxy phenylacetic acid derivatives is a rich source of structural information. By systematically analyzing the characteristic absorption bands of the carboxylic acid, aromatic rings, and the benzyloxy group, researchers can confidently identify these compounds and assess their purity. The comparative data presented in this guide highlights the unique spectral features imparted by the benzyloxy moiety, providing a valuable reference for those working in drug discovery and development. The provided experimental protocol ensures the acquisition of high-quality, reliable data, which is the foundation of sound scientific inquiry.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. Available at: [Link]

  • University of California, Davis. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. In Chemistry LibreTexts. Available at: [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Available at: [Link]

  • Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167. Available at: [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved February 12, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,5-Dibenzyloxyphenylacetic Acid

In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of our researc...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 2,5-Dibenzyloxyphenylacetic acid, moving beyond mere procedural steps to explain the underlying scientific principles that govern these recommendations. Our commitment to excellence extends from the discovery of new molecules to their responsible management throughout their lifecycle.

Understanding the Hazard Profile of 2,5-Dibenzyloxyphenylacetic Acid

Key Anticipated Hazards:

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Ingestion: May be harmful if swallowed.[1][2]

  • Inhalation: May cause respiratory irritation. As a powdered solid, it may form combustible dust concentrations in the air.[3][4]

  • Aquatic Toxicity: Phenylacetic acid is known to be harmful to aquatic life with long-lasting effects.

A crucial aspect of 2,5-Dibenzyloxyphenylacetic acid's structure is the presence of two benzyloxy groups. These are essentially benzyl ethers, and ethers as a class of compounds are prone to the formation of explosive peroxides upon prolonged storage and exposure to air. While there is no specific data on peroxide formation for this compound, it is a prudent and critical safety assumption to make.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2,5-Dibenzyloxyphenylacetic acid for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn.

PPE ComponentSpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards. A face shield should be used if there is a splash hazard.Protects against dust particles and potential splashes of solutions.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and disposed of after contamination.Prevents skin contact and irritation.
Respiratory Protection A NIOSH-approved N95 or P1 particulate respirator should be used if handling the powder outside of a certified chemical fume hood, or if dust generation is likely.Protects the respiratory tract from irritation by fine particles.
Body Protection A laboratory coat is mandatory. Impervious clothing should be considered for larger quantities.Protects skin and personal clothing from contamination.

Step-by-Step Disposal Protocol

The recommended and most environmentally responsible method for the disposal of 2,5-Dibenzyloxyphenylacetic acid is through a licensed hazardous waste disposal company. The preferred ultimate disposal technique is incineration.

Workflow for Waste Segregation and Collection

DisposalWorkflow cluster_lab In the Laboratory cluster_storage Waste Accumulation cluster_disposal Final Disposal Waste Generation of 2,5-Dibenzyloxyphenylacetic Acid Waste (e.g., residual solid, contaminated labware) Segregate Segregate as Hazardous Chemical Waste Waste->Segregate Container Place in a designated, compatible, and properly labeled hazardous waste container. Segregate->Container SAA Store in a Satellite Accumulation Area (SAA) - Away from incompatible materials - In secondary containment Container->SAA Pickup Arrange for pickup by a licensed hazardous waste disposal company. SAA->Pickup Incineration High-Temperature Incineration with an afterburner and scrubber Pickup->Incineration SpillResponse Spill Spill of 2,5-Dibenzyloxyphenylacetic Acid Occurs Assess Assess the Spill - Is it a large spill? - Is anyone injured? - Is there a fire risk? Spill->Assess SmallSpill Small, Contained Spill Assess->SmallSpill No LargeSpill Large Spill or Emergency Assess->LargeSpill Yes Cleanup 1. Restrict access to the area. 2. Wear appropriate PPE. 3. Gently sweep up the solid material without creating dust. 4. Place in a labeled hazardous waste container. 5. Decontaminate the area with soap and water. SmallSpill->Cleanup Evacuate 1. Evacuate the immediate area. 2. Alert others and activate the emergency alarm. 3. Contact your institution's emergency response team or EHS. LargeSpill->Evacuate

Caption: Decision-making process for responding to a spill.

For Small Spills (manageable by laboratory personnel):

  • Restrict Access: Cordon off the affected area to prevent the spread of the material.

  • Don PPE: Wear the full PPE as outlined in Section 2.

  • Contain and Collect: Gently sweep up the powdered material, avoiding the creation of dust. Use a plastic dustpan and brush. Place the collected material into a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the used cleaning materials into the hazardous waste container.

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.

For Large Spills or if the substance is airborne:

  • Evacuate: Immediately evacuate the area.

  • Alert: Inform your supervisor and colleagues. Activate the nearest fire alarm if there is a risk of fire or if stipulated by your institution's emergency procedures.

  • Contact Emergency Services: From a safe location, contact your institution's Environmental Health and Safety (EHS) department or the local emergency services. Provide them with the name of the chemical and the location of the spill.

By adhering to these scientifically-grounded procedures, we can ensure that our innovative research is conducted with the highest standards of safety and environmental stewardship.

References

  • Britt, P. F., Buchanan, A. C., & Kidder, M. K. (2000). Pyrolysis of Silica-Immobilized Benzyl Phenyl Ether: Competing Radical Rearrangement Pathways under Restricted Diffusion. The Journal of Organic Chemistry, 65(25), 8742–8750. [Link]

  • Kidder, M. K., Britt, P. F., & Buchanan, A. C. (2002). Pyrolysis of Benzyl Phenyl Ether Confined in Mesoporous Silica. Energy & Fuels, 16(5), 1184–1190. [Link]

  • Chemchart. (n.d.). Benzyl phenyl ether (946-80-5). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1986). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

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Handling

A Researcher's Guide to the Safe Handling of 2,5-Dibenzyloxyphenylacetic Acid: Personal Protective Equipment and Disposal

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 2,5-Dibenzyloxyphenylacetic acid, a bespoke chemical compound, requires meticulous...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 2,5-Dibenzyloxyphenylacetic acid, a bespoke chemical compound, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of the research. This guide, grounded in established safety protocols for analogous compounds, provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Analysis and Risk Mitigation

Based on data from analogous compounds, 2,5-Dibenzyloxyphenylacetic acid should be treated as a substance that can cause skin and eye irritation, and may also be an irritant to the respiratory system.[1][2][3][4][5] Therefore, the primary safety objective is to prevent contact with the skin, eyes, and respiratory tract.

Core Principles of Safe Handling:

  • Engineering Controls: Whenever possible, handle 2,5-Dibenzyloxyphenylacetic acid in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[6][7][8] Eyewash stations and safety showers must be readily accessible in the immediate work area.[1][3]

  • Administrative Controls: Adhere to standard laboratory safety practices.[7][9] Avoid eating, drinking, or smoking in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2][4][5]

  • Personal Protective Equipment (PPE): The last line of defense, PPE, is critical for safeguarding against accidental exposure. The specific PPE requirements are detailed in the following section.

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE are crucial for minimizing exposure to 2,5-Dibenzyloxyphenylacetic acid. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes and Face Chemical Splash GogglesMust comply with ANSI Z87.1 standards (or equivalent regional standards like EN166) for chemical splash protection.[1][10] Goggles provide a seal around the eyes to protect against splashes, dust, and vapors. A face shield may be worn in addition to goggles for procedures with a high risk of splashing.[10]
Hands Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact.[6][11] For prolonged handling or immersion, consult a glove compatibility chart for the specific solvent being used. Always inspect gloves for tears or punctures before use and change them frequently.[7]
Body Laboratory CoatA flame-resistant or 100% cotton lab coat should be worn to protect skin and clothing from spills.[7][8] The lab coat should be fully buttoned.
Feet Closed-Toe ShoesShoes must cover the entire foot to protect against spills.[6][10] Porous shoes, such as those made of canvas, are not recommended as they can absorb chemical spills.
Respiratory As Needed (Based on Risk Assessment)For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if handling large quantities or if dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12]

Step-by-Step Guide to PPE Usage and Decontamination

The effectiveness of PPE is contingent on its proper use. The following workflow outlines the critical steps for donning, doffing, and disposal of PPE when handling 2,5-Dibenzyloxyphenylacetic acid.

PPE_Workflow cluster_Donning Donning Sequence cluster_Handling Chemical Handling cluster_Doffing Doffing Sequence cluster_Disposal Disposal Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don3 3. Gloves Handle Handle 2,5-Dibenzyloxyphenylacetic Acid in a Fume Hood Don3->Handle Enter Work Area Doff1 1. Gloves (Contaminated) Handle->Doff1 Exit Work Area Doff2 2. Goggles/Face Shield Doff3 3. Lab Coat Dispose Dispose of Contaminated PPE in Designated Waste Container Doff3->Dispose

PPE Donning, Handling, and Doffing Workflow

Donning Procedure:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Eye and Face Protection: Don your chemical splash goggles. If a face shield is required, put it on over the goggles.

  • Gloves: Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Procedure (to prevent cross-contamination):

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.

  • Eye and Face Protection: Remove your goggles or face shield by handling the strap or earpieces.

  • Lab Coat: Remove your lab coat, rolling it so the contaminated side is on the inside.

Operational and Disposal Plans

Spill Management: In the event of a spill, immediately alert others in the area. For a small spill of solid material, carefully sweep it up and place it in a sealed container for disposal.[1][3] Avoid generating dust. For a larger spill, or any spill involving a solution, evacuate the area and follow your institution's emergency procedures.

Waste Disposal: All waste contaminated with 2,5-Dibenzyloxyphenylacetic acid, including used gloves, weigh boats, and contaminated paper towels, should be disposed of in a clearly labeled hazardous waste container.[1][2][4][5] Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain.[6]

By adhering to these guidelines, researchers can confidently handle 2,5-Dibenzyloxyphenylacetic acid, ensuring their personal safety and maintaining a secure laboratory environment. This proactive approach to safety is not merely a procedural checklist but a foundational element of scientific integrity and responsible research.

References

  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • TigerWeb. Safety in Organic Chemistry Laboratory. Retrieved from [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Quicktest. (2022). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]

  • Wade, L. G. Safety in the Laboratory. Retrieved from a general organic chemistry textbook.
  • Regulations.gov. Safety Data Sheet. Retrieved from [Link]

  • NIST. (2015). Safety Data Sheet: Benzoic Acid. Retrieved from [Link]

  • ScienceLab.com. (2005). Material Safety Data Sheet: 2,5-diphenyloxazole. Retrieved from a general chemical supplier website.
  • Aldrich Chemical Co. (2011). Material Safety Data Sheet. Retrieved from a general chemical supplier website.

Sources

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